Bis-5,5-Nortrachelogenin
Description
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Properties
IUPAC Name |
(3S,4S)-3-hydroxy-4-[[4-hydroxy-3-[2-hydroxy-5-[[(3S,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-3-methoxyphenyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42O14/c1-49-31-13-21(5-7-29(31)41)17-39(47)25(19-53-37(39)45)9-23-11-27(35(43)33(15-23)51-3)28-12-24(16-34(52-4)36(28)44)10-26-20-54-38(46)40(26,48)18-22-6-8-30(42)32(14-22)50-2/h5-8,11-16,25-26,41-44,47-48H,9-10,17-20H2,1-4H3/t25-,26-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFFFORCHIKZSY-YSECKRNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC3COC(=O)C3(CC4=CC(=C(C=C4)O)OC)O)OC)O)CC5COC(=O)C5(CC6=CC(=C(C=C6)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C[C@H]3COC(=O)[C@@]3(CC4=CC(=C(C=C4)O)OC)O)OC)O)C[C@H]5COC(=O)[C@@]5(CC6=CC(=C(C=C6)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bis-5,5-Nortrachelogenin: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the lignan (B3055560) dimer, Bis-5,5-Nortrachelogenin. It details its natural origin, initial discovery, and key biological activities, with a focus on its anti-inflammatory properties. This document includes available quantitative data, generalized experimental protocols for its isolation and biological evaluation, and a proposed signaling pathway for its mechanism of action. Due to the limited publicly available data, some protocols are based on established methods for similar compounds, and the signaling pathway is presented as a well-supported hypothesis requiring further experimental validation.
Discovery and Origin
This compound is a naturally occurring lignan dimer. It was first isolated from the ethyl acetate (B1210297) extract of the root of Wikstroemia indica, a plant used in traditional medicine. The discovery was reported in a 2005 publication in the Chemical & Pharmaceutical Bulletin by Wang et al. This study identified this compound as a new compound and initiated the investigation into its biological effects.
Table 1: Compound Identification
| Property | Value |
| Compound Name | This compound |
| CAS Number | 870480-56-1 |
| Molecular Formula | C40H42O14 |
| Natural Source | Wikstroemia indica (root) |
| Compound Class | Lignan Dimer |
Biological Activity and Quantitative Data
The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO). Nitric oxide is a key signaling molecule in inflammatory processes, and its overproduction is associated with various inflammatory diseases. The inhibitory effect of this compound was evaluated in a murine macrophage-like cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Parameter | Result | Reference |
| Nitric Oxide Production Inhibition | RAW 264.7 | LPS & IFN-γ | IC50 | 48.6 µM |
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not fully available in the public domain. However, based on the initial discovery and general methodologies for lignan chemistry and anti-inflammatory assays, the following protocols can be outlined.
Generalized Isolation of this compound from Wikstroemia indica
The following is a generalized workflow for the extraction and isolation of lignans (B1203133) from Wikstroemia indica, adapted from common phytochemistry practices.
Nitric Oxide Inhibition Assay
The following protocol outlines the key steps for assessing the inhibitory effect of this compound on nitric oxide production in macrophage cells.
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Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration.
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Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Nitrite (B80452) Quantification: After an incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured using a microplate reader, and the percentage of NO inhibition is calculated relative to the vehicle-treated control. The IC50 value is then determined.
Synthesis
To date, a chemical synthesis for this compound has not been reported in the scientific literature. The synthesis of lignan dimers typically involves oxidative coupling reactions of monomeric precursors. The development of a synthetic route for this compound would be a valuable contribution to the field, enabling further biological studies and structure-activity relationship (SAR) investigations.
Proposed Signaling Pathway
The inhibition of nitric oxide production in LPS-stimulated macrophages is a hallmark of anti-inflammatory activity. The primary pathway responsible for NO production in this context is the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which leads to the upregulation of the iNOS gene. While the direct molecular target of this compound has not been elucidated, it is highly probable that it interferes with the NF-κB signaling cascade. The following diagram illustrates this proposed mechanism of action. Further research is required to validate this hypothesis and identify the specific protein(s) within this pathway that are modulated by this compound.
Future Directions
This compound represents a promising lead compound for the development of novel anti-inflammatory agents. Future research should focus on:
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Total Synthesis: Development of a robust synthetic route to enable the production of larger quantities for in-depth biological studies and the generation of analogues.
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Mechanism of Action Studies: Elucidation of the precise molecular target(s) and validation of its effect on the NF-κB and other relevant signaling pathways (e.g., MAPK).
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In Vivo Efficacy: Evaluation of its anti-inflammatory effects in animal models of inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues to optimize potency and drug-like properties.
Conclusion
This compound, a lignan dimer from Wikstroemia indica, has demonstrated noteworthy in vitro anti-inflammatory activity through the inhibition of nitric oxide production. While further research is required to fully characterize its pharmacological profile and mechanism of action, it stands as a compound of interest for drug discovery programs targeting inflammatory disorders. This technical guide provides a foundational summary of the current knowledge and outlines key areas for future investigation.
Bis-5,5-Nortrachelogenin: A Technical Overview of its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-5,5-Nortrachelogenin is a naturally occurring lignan (B3055560) dimer isolated from the roots of Wikstroemia indica. As a member of the lignan class of polyphenols, it is formed through the dimerization of nortrachelogenin (B191986) monomers. This technical guide provides a comprehensive overview of the available information on the chemical structure, properties, and biological activities of this compound, with a focus on its potential as an anti-inflammatory agent. The information presented herein is compiled from publicly available scientific literature and databases.
Chemical Structure and Properties
This compound is a dimeric lignan with the molecular formula C₄₀H₄₂O₁₄ and a molecular weight of 746.8 g/mol . The name suggests a linkage between two nortrachelogenin units at their respective C-5 positions. Nortrachelogenin is a dibenzylbutyrolactone lignan.[1] While detailed spectroscopic data from the primary literature for the definitive structural elucidation of this compound is not publicly available, a proposed chemical structure based on the dimerization of nortrachelogenin at the C-5 position is presented below. It is important to note that another isomer, Bis-5,5'-Nortrachelogenin, has also been isolated, indicating the possibility of different linkage points.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄₀H₄₂O₁₄ | |
| Molecular Weight | 746.8 g/mol | |
| CAS Number | 870480-56-1 | |
| Class | Lignan Dimer | |
| Natural Source | Wikstroemia indica (roots) |
Biological Activity: Anti-inflammatory Properties
The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO). Nitric oxide is a key signaling molecule in the inflammatory response, and its overproduction is associated with various inflammatory diseases.
Inhibition of Nitric Oxide Production
This compound has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibitory activity is a strong indicator of its potential anti-inflammatory effects.
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | IC₅₀ Value | Source(s) |
| Nitric Oxide Production | RAW 264.7 | LPS | 48.6 µM |
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are described in the primary literature. While the full, detailed procedures are not publicly available, the following sections outline the general methodologies based on common practices for the isolation of lignans (B1203133) and the assessment of anti-inflammatory activity.
Isolation and Purification of this compound from Wikstroemia indica
The isolation of this compound from the roots of Wikstroemia indica typically involves solvent extraction followed by chromatographic separation.
General Workflow for Isolation:
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Extraction: The dried and powdered roots of Wikstroemia indica are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.
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Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), butanol) to separate compounds based on their polarity. Lignans are often enriched in the ethyl acetate fraction.
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Chromatography: The active fraction is further purified using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.
Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory activity of this compound is assessed by measuring its ability to inhibit NO production in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
General Protocol for NO Inhibition Assay:
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Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specific period.
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Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.
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Measurement of Nitrite (B80452): After incubation, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
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Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in untreated (control) cells. The IC₅₀ value, the concentration at which 50% of NO production is inhibited, is then determined.
Signaling Pathways
While the specific signaling pathways modulated by this compound have not been extensively studied, its inhibitory effect on NO production in LPS-stimulated macrophages suggests an interaction with the inflammatory signaling cascade. LPS is known to activate Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which upregulates the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. It is plausible that this compound exerts its anti-inflammatory effect by interfering with one or more steps in this pathway.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory activity through the inhibition of nitric oxide production. Further research is warranted to fully elucidate its chemical structure, confirm its mechanism of action, and evaluate its therapeutic potential for the treatment of inflammatory disorders. The development of a synthetic route for this compound would also be beneficial for enabling more extensive biological studies and potential drug development efforts. Researchers interested in this compound are encouraged to consult the primary literature for more detailed experimental information.
References
Unraveling the Mechanism of Action of Bis-5,5-Nortrachelogenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bis-5,5-Nortrachelogenin is a lignan (B3055560) dimer isolated from the roots of Wikstroemia indica. Current scientific literature on the specific mechanism of action of this compound is nascent. The primary reported bioactivity for this compound is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells. This suggests potential anti-inflammatory properties.
Due to the limited data available for this compound, this guide will present the entirety of its currently known mechanism of action. To provide a more comprehensive resource for researchers, this document will also provide an in-depth analysis of the well-characterized mechanism of action of its closely related monomer, Nortrachelogenin (NTG) . NTG has been more extensively studied and exhibits significant anti-inflammatory, anti-cancer, and anti-fibrotic activities, primarily through the inhibition of the Akt signaling pathway. This guide will clearly delineate between the data for this compound and Nortrachelogenin.
This compound: Current Understanding
This compound is a dimeric lignan with the molecular formula C₄₀H₄₂O₁₄. Its sole reported biological activity to date is the inhibition of nitric oxide production.
Quantitative Data
The only available quantitative data for the bioactivity of this compound is summarized in the table below.
| Bioactivity | Assay/Model | Test System | IC₅₀ |
| Anti-inflammatory | Nitric Oxide Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 48.6 µM |
Mechanism of Action: Inhibition of Nitric Oxide Production
The primary mechanism of action identified for this compound is the inhibition of nitric oxide (NO) production in activated macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. By inhibiting NO production, this compound demonstrates potential as an anti-inflammatory agent.
Experimental Protocols
Objective: To determine the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 cells.
Materials:
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RAW 264.7 murine macrophage cell line
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Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
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This compound
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Lipopolysaccharide (LPS) from E. coli
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Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
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Sodium nitrite (B80452) (for standard curve)
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96-well cell culture plates
Procedure:
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Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.
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Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the compound.
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LPS Stimulation: After a 1-hour pre-treatment with the compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
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Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
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Nitrite Measurement:
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After incubation, collect 100 µL of the cell culture supernatant from each well.
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Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
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Incubate at room temperature for 10-15 minutes, protected from light.
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Measure the absorbance at 540 nm using a microplate reader.
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Data Analysis:
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Generate a standard curve using known concentrations of sodium nitrite.
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Calculate the nitrite concentration in each sample from the standard curve.
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Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-only treated control.
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Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.
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Nortrachelogenin (NTG): A Comprehensive Mechanistic Overview
Disclaimer: The following information pertains to Nortrachelogenin (NTG) , the monomeric form, and not this compound. The detailed study of NTG provides a valuable framework for potential future investigations into the bioactivity of its dimeric form.
Nortrachelogenin is a dibenzylbutyrolactone lignan that has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects.[1]
Quantitative Data
| Bioactivity | Assay/Model | Test System | Concentration/Dose | Observed Effect |
| Anti-inflammatory | Carrageenan-induced paw edema | Mice | 100 mg/kg (i.p.) | 53% reduction in paw edema at 3 hours and 50% at 6 hours. |
| LPS-stimulated macrophages | Murine J774 macrophages | - | Inhibition of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) production. | |
| Anti-fibrotic | Bleomycin-induced dermal fibrosis | Mice | - | Reduction in bleomycin-induced skin thickness and >50% reduction in the expression of collagens COL1A1, COL1A2, and COL3A1. |
| Anti-cancer | TRAIL-induced apoptosis sensitization | Prostate cancer cells (LNCaP, PC-3) | Varies by cell line | Potent sensitization to TRAIL-induced apoptosis.[2][3] |
Core Mechanism of Action: Inhibition of the Akt Signaling Pathway
A primary mechanism through which Nortrachelogenin exerts its anti-cancer effects is the inhibition of the Akt (Protein Kinase B) signaling pathway.[1][2] The Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer cells, leading to resistance to apoptosis.
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent because it can selectively induce apoptosis in cancer cells.[1] However, many cancer cells develop resistance to TRAIL. Nortrachelogenin has been shown to be a potent sensitizer (B1316253) of prostate cancer cells to TRAIL-induced apoptosis.[2][3]
The mechanism involves the following steps:
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Inhibition of Receptor Tyrosine Kinases (RTKs): NTG inhibits the activation of growth factor receptors, such as the insulin-like growth factor I (IGF-I) receptor, in response to growth factors.[2][3]
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Inhibition of Akt Activation: By inhibiting RTK activation, NTG prevents the downstream activation of the PI3K/Akt signaling pathway. This leads to a decrease in the levels of phosphorylated (active) Akt.[1][2]
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Promotion of Apoptosis: With the pro-survival Akt pathway inhibited, the pro-apoptotic signals from TRAIL can dominate, leading to the activation of caspases and subsequent cell death.[1][2]
Experimental Protocols
Objective: To determine the cytotoxic effects of Nortrachelogenin on cancer cells and its ability to enhance TRAIL-induced cell death.
Materials:
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Prostate cancer cell lines (e.g., LNCaP, PC-3)
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Complete culture medium
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96-well cell culture plates
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Nortrachelogenin stock solution (e.g., 10 mM in DMSO)
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Recombinant human TRAIL
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
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Treatment:
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Pre-treat the cells with various concentrations of Nortrachelogenin or vehicle control (DMSO) for 24 hours.
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Following pre-treatment, add a sub-lethal concentration of TRAIL to the designated wells and incubate for another 24-48 hours.
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-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Objective: To assess the effect of Nortrachelogenin on the phosphorylation of Akt.
Materials:
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Prostate cancer cells
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Nortrachelogenin
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Growth factors (e.g., IGF-I)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Treatment and Lysis:
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Culture cells to ~80% confluency.
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Treat cells with Nortrachelogenin for the desired time.
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Stimulate with a growth factor like IGF-I for a short period (e.g., 15-30 minutes) before harvesting.
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Wash cells with cold PBS and lyse with lysis buffer.
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-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
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SDS-PAGE and Transfer:
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Separate equal amounts of protein on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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-
Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
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Visualize the protein bands using an imaging system.
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-
Analysis:
-
Strip the membrane and re-probe with an anti-total-Akt antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
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Conclusion and Future Directions
The current body of research on this compound is limited, with its only known bioactivity being the inhibition of nitric oxide production, suggesting anti-inflammatory potential. Further studies are required to elucidate its broader pharmacological profile and specific molecular targets.
In contrast, its monomeric counterpart, Nortrachelogenin, has been identified as a promising multi-target agent with well-documented anti-inflammatory, anti-fibrotic, and anti-cancer properties. Its ability to inhibit the Akt signaling pathway and sensitize cancer cells to TRAIL-induced apoptosis highlights its therapeutic potential.
Future research on this compound should aim to:
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Screen for a wider range of biological activities, including anti-cancer, anti-viral, and anti-fibrotic effects.
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Investigate its impact on key signaling pathways, such as the NF-κB and MAPK pathways, in addition to the PI3K/Akt pathway.
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Conduct in vivo studies to evaluate its efficacy and safety in animal models of disease.
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Perform structure-activity relationship studies to compare its potency and mechanism with Nortrachelogenin and other related lignans.
This technical guide provides a comprehensive overview of the current knowledge on this compound and the more extensively studied Nortrachelogenin, offering a valuable resource to guide future research and drug development efforts in this area.
References
In Silico Modeling of Bis-5,5-Nortrachelogenin Interactions with Inducible Nitric Oxide Synthase (iNOS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for investigating the interactions between Bis-5,5-Nortrachelogenin, a natural product with known inhibitory effects on nitric oxide (NO) production, and its putative molecular target, inducible nitric oxide synthase (iNOS). The overproduction of NO by iNOS is implicated in a range of inflammatory diseases, making it a critical target for therapeutic intervention. This document outlines a systematic in silico workflow, from target identification and preparation to molecular docking and molecular dynamics simulations, to elucidate the binding mechanism and affinity of this compound. Detailed experimental protocols, data presentation in structured tables, and visualizations of key pathways and workflows are provided to guide researchers in the virtual screening and characterization of potential iNOS inhibitors.
Introduction
This compound is a lignan (B3055560) isolated from the root of Wikstroemia indica. It has been demonstrated to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS) and recombinant mouse interferon-γ (IFN-γ) activated murine macrophage-like cells (RAW 264.7) with an IC50 value of 48.6 μM. This biological activity strongly suggests that this compound may exert its effects by targeting key enzymes in the NO synthesis pathway.
The primary enzyme responsible for the production of large amounts of NO in response to inflammatory stimuli is inducible nitric oxide synthase (iNOS).[1][2] The signaling pathway initiated by LPS and IFN-γ in macrophages converges on the activation and expression of iNOS, leading to the conversion of L-arginine to L-citrulline and NO.[3][4] Therefore, iNOS presents a prime molecular target for the inhibitory action of this compound.
In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to investigate ligand-protein interactions at the molecular level. Techniques such as molecular docking and molecular dynamics (MD) simulations can predict the binding pose, affinity, and stability of a ligand within the active site of a target protein, providing valuable insights for drug discovery and development. This guide details a structured in silico approach to model the interactions between this compound and iNOS.
Signaling Pathway of iNOS Induction
The induction of iNOS in RAW 264.7 macrophages by LPS and IFN-γ is a complex signaling cascade. A simplified representation of this pathway is illustrated below.
Caption: Simplified signaling pathway of iNOS induction by LPS and IFN-γ.
In Silico Modeling Workflow
A systematic workflow is essential for reliable in silico modeling. The following diagram outlines the key steps for investigating the interaction of this compound with iNOS.
Caption: General workflow for in silico modeling of ligand-protein interactions.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments.
Target Preparation: Inducible Nitric Oxide Synthase (iNOS)
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Retrieve Protein Structure: Obtain the 3D crystal structure of murine or human iNOS from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1NSI.
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Pre-processing:
-
Remove water molecules and any co-crystallized ligands or ions from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to each atom using a force field such as CHARMM.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
Ligand Preparation: this compound
-
Obtain Ligand Structure: The 2D structure of this compound can be obtained from chemical databases like PubChem.
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3D Structure Generation: Convert the 2D structure to a 3D conformation using a molecular modeling software.
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Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.
-
Charge Assignment: Assign appropriate partial charges to the ligand atoms.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein.
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Grid Box Definition: Define a grid box around the active site of iNOS. The active site is located in the heme pocket. Key residues in the iNOS active site include Tyr341, Phe363, Met368, and Tyr485.[5] The grid box should be large enough to encompass the entire binding site and allow for rotational and translational movement of the ligand.
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Docking Algorithm: Employ a suitable docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock.
-
Execution: Run the molecular docking simulation. The program will generate a set of possible binding poses for this compound within the iNOS active site, ranked by their predicted binding energies.
-
Pose Analysis: Analyze the top-ranked docking poses. Examine the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
-
System Setup:
-
Take the best-ranked docked complex from the molecular docking step.
-
Solvate the complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Force Field: Select an appropriate force field, such as CHARMM or AMBER, to describe the interatomic forces.
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove bad contacts.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble).
-
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 50-100 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex and characterize the interactions. Key analyses include:
-
Root Mean Square Deviation (RMSD) to evaluate the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.[6]
-
Hydrogen bond analysis to quantify the hydrogen bonding interactions over time.
-
Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity.
-
Data Presentation
Quantitative data from in silico studies should be summarized for clear comparison.
Table 1: Molecular Docking Results for this compound with iNOS
| Parameter | Value |
| Binding Energy (kcal/mol) | Predicted Value |
| Inhibition Constant (Ki) (µM) | Predicted Value |
| Hydrogen Bonds | Number and interacting residues |
| Key Interacting Residues | List of amino acids |
Table 2: Molecular Dynamics Simulation Analysis of iNOS-Bis-5,5-Nortrachelogenin Complex
| Parameter | Average Value | Standard Deviation |
| Protein RMSD (Å) | Calculated Value | Calculated Value |
| Ligand RMSD (Å) | Calculated Value | Calculated Value |
| Number of H-bonds | Calculated Value | Calculated Value |
| Binding Free Energy (kcal/mol) | Calculated Value | Calculated Value |
Mandatory Visualization
Logical Relationship for In Silico Drug Discovery
The following diagram illustrates the logical progression of an in silico drug discovery project targeting an enzyme like iNOS.
Caption: Logical flow of an in silico drug discovery pipeline.
Conclusion
The in silico modeling approach detailed in this guide provides a robust framework for investigating the interactions between this compound and its potential target, iNOS. By following these protocols, researchers can gain valuable insights into the molecular basis of the observed inhibitory activity of this natural product. The combination of molecular docking and molecular dynamics simulations allows for a comprehensive evaluation of the binding mode, affinity, and stability of the ligand-protein complex. The results from such studies can guide further experimental validation and the rational design of novel and more potent iNOS inhibitors for the treatment of inflammatory diseases. It is important to note that in silico predictions should always be complemented with experimental validation to confirm the findings.[7]
References
- 1. Inducible nitric oxide synthase: Regulation, structure, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LPS/IFNgamma-induced RAW 264.7 apoptosis is regulated by both nitric oxide-dependent and -independent pathways involving JNK and the Bcl-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Enigmatic Pathway of Bis-5,5-Nortrachelogenin Biosynthesis in Wikstroemia indica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-5,5-nortrachelogenin, a dimeric lignan (B3055560) isolated from the medicinal plant Wikstroemia indica, has garnered interest for its potential pharmacological activities. A thorough understanding of its biosynthesis is critical for ensuring a sustainable supply for research and development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While significant portions of the pathway leading to its monomeric precursor, (+)-nortrachelogenin, can be inferred from the general phenylpropanoid and lignan biosynthesis pathways, the final dimerization step remains to be elucidated. This document outlines the proposed enzymatic steps, details relevant experimental protocols, and presents the limited available quantitative data. Key knowledge gaps are highlighted to guide future research in this area.
Introduction
Lignans (B1203133) are a diverse class of polyphenolic compounds found in plants, many of which exhibit significant biological activities.[1] this compound is a lignan dimer that has been isolated from the roots of Wikstroemia indica, a plant with a history of use in traditional medicine.[1] The intricate stereochemistry of many lignans suggests a finely controlled enzymatic synthesis. Elucidating the biosynthetic pathway of this compound is essential for several reasons: it can enable the identification of high-yielding natural sources, pave the way for biotechnological production through metabolic engineering, and provide tools for structure-activity relationship studies to develop novel therapeutics.
This whitepaper synthesizes the current, albeit incomplete, knowledge of the this compound biosynthesis pathway in W. indica. It is intended to serve as a foundational resource for researchers aiming to unravel the remaining mysteries of this complex natural product's formation.
Proposed Biosynthetic Pathway of (+)-Nortrachelogenin (Monomer)
The biosynthesis of this compound is believed to proceed through the formation of its monomeric precursor, (+)-nortrachelogenin. This monomer is likely synthesized via the well-established general phenylpropanoid pathway, followed by the specific lignan biosynthetic route.
General Phenylpropanoid Pathway
The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, the building blocks of lignans. The key steps leading to the precursor coniferyl alcohol are outlined below.
Lignan-Specific Pathway to (+)-Nortrachelogenin
The specific pathway to (+)-nortrachelogenin involves the oxidative coupling of two coniferyl alcohol molecules, followed by a series of reductions and an oxidation, and finally a putative hydroxylation.
-
Oxidative Coupling to (+)-Pinoresinol : Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form (+)-pinoresinol. This reaction is catalyzed by an oxidative enzyme, such as a laccase or peroxidase, and its stereoselectivity is directed by a dirigent protein (DIR).
-
Reduction to (+)-Secoisolariciresinol : (+)-Pinoresinol is then reduced in two successive steps by the enzyme pinoresinol-lariciresinol reductase (PLR) to yield (+)-secoisolariciresinol.
-
Oxidation to (+)-Matairesinol : The dibenzylbutane lignan, (+)-secoisolariciresinol, is oxidized to the dibenzylbutyrolactone lignan, (+)-matairesinol, by the enzyme secoisolariciresinol (B192356) dehydrogenase (SDH).
-
Putative Hydroxylation to (+)-Nortrachelogenin : The final step is the proposed hydroxylation of (+)-matairesinol at the C-8' position to form (+)-nortrachelogenin. The enzyme responsible for this transformation has not yet been identified but is hypothesized to be a cytochrome P450 monooxygenase or another oxidative enzyme.
Caption: Proposed biosynthesis pathway of (+)-Nortrachelogenin.
Putative Dimerization to this compound
The formation of this compound from its monomeric precursor, (+)-nortrachelogenin, is a critical and yet uncharacterized step. Based on the structure of the dimer, it is hypothesized to be formed through an oxidative coupling reaction between two molecules of (+)-nortrachelogenin.
This dimerization would likely be catalyzed by an oxidative enzyme, such as a laccase or peroxidase. The regioselectivity of the coupling (5-5') suggests that a dirigent protein might also be involved to guide the specific bond formation and prevent the formation of other isomers. The absence of concrete evidence for this step makes it a key area for future research.
Caption: Putative dimerization of (+)-Nortrachelogenin.
Quantitative Data
Quantitative data for the this compound biosynthetic pathway in Wikstroemia indica is currently very limited in the scientific literature. The following table summarizes the available inhibitory concentration data for this compound, which is relevant for its pharmacological profile. Data on enzyme kinetics and metabolite concentrations within the biosynthetic pathway in W. indica are not available and represent a significant data gap.
| Compound | Biological Activity | IC50 (µM) | Cell Line | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | 48.6 | RAW 264.7 | [1] |
Experimental Protocols
The following sections detail generalized protocols that can be adapted for the study of the this compound biosynthetic pathway.
Extraction of Lignans from Wikstroemia indica
This protocol describes a general method for the extraction of lignans from plant material.
Materials:
-
Dried and powdered root material of Wikstroemia indica
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Maceration: Suspend the powdered plant material in methanol (1:10 w/v) and extract at room temperature with agitation for 24-48 hours.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Solvent Partitioning: Resuspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition successively with hexane and then ethyl acetate.
-
Fraction Collection: The ethyl acetate fraction is expected to be enriched in lignans. Concentrate this fraction to dryness for further analysis.
Caption: General workflow for lignan extraction.
Enzyme Assay for Secoisolariciresinol Dehydrogenase (SDH)
This protocol is for determining the activity of SDH, a key enzyme in the biosynthesis of the nortrachelogenin (B191986) precursor, matairesinol.
Materials:
-
Partially purified protein extract from W. indica
-
(+)-Secoisolariciresinol substrate
-
NADP+ or NAD+
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Methanol for reaction quenching
-
LC-MS system for product analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, NAD(P)+, and the protein extract.
-
Initiation: Start the reaction by adding (+)-secoisolariciresinol.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding an equal volume of cold methanol.
-
Analysis: Centrifuge the mixture to pellet precipitated protein. Analyze the supernatant by LC-MS to quantify the formation of (+)-matairesinol.
Putative Dimerization Assay
This hypothetical protocol is designed to investigate the enzymatic dimerization of (+)-nortrachelogenin.
Materials:
-
Partially purified protein extract from W. indica (potentially containing laccases/peroxidases)
-
(+)-Nortrachelogenin substrate
-
Reaction buffer (e.g., sodium acetate buffer, pH 5.0 for laccases)
-
(Optional) H₂O₂ for peroxidase activity
-
Methanol for reaction quenching
-
LC-MS/MS system for product analysis
Procedure:
-
Reaction Setup: Combine the protein extract and (+)-nortrachelogenin in the reaction buffer. For peroxidase activity, add a low concentration of H₂O₂.
-
Incubation: Incubate the mixture at an appropriate temperature with shaking.
-
Reaction Quenching: Stop the reaction by adding cold methanol.
-
Product Detection: Analyze the reaction mixture by LC-MS/MS, looking for the mass corresponding to this compound and comparing its fragmentation pattern with an authentic standard.
Future Directions and Knowledge Gaps
The biosynthesis of this compound in Wikstroemia indica remains largely uncharacterized. Key areas for future research include:
-
Identification of the Putative Hydroxylase: The enzyme responsible for the conversion of (+)-matairesinol to (+)-nortrachelogenin needs to be identified and characterized.
-
Elucidation of the Dimerization Step: The central unanswered question is how two molecules of (+)-nortrachelogenin are coupled to form this compound. This involves identifying the specific oxidase (laccase or peroxidase) and any potential dirigent proteins that control the regioselectivity of this reaction.
-
Transcriptome and Genome Analysis: The lack of genomic and transcriptomic data for Wikstroemia indica is a major bottleneck. Sequencing the genome and/or transcriptome would enable the identification of candidate genes encoding the enzymes of the pathway through homology-based searches and co-expression analysis.
-
Quantitative Studies: Once the pathway is better understood, quantitative analysis of enzyme kinetics and metabolite fluxes will be crucial for a complete picture of the biosynthesis and its regulation.
Conclusion
While the early steps of the this compound biosynthetic pathway in Wikstroemia indica can be inferred from general plant biochemistry, the final and most defining steps—the hydroxylation to the monomer and the subsequent dimerization—remain speculative. This technical guide has summarized the current proposed pathway and provided a framework of experimental approaches to address the existing knowledge gaps. The elucidation of the complete pathway will not only be a significant contribution to our understanding of plant natural product biosynthesis but also a critical step towards the sustainable production of this potentially valuable bioactive compound.
References
The Pharmacological Potential of Nortrachelogenin: A Technical Guide for Drug Discovery
Disclaimer: This technical guide focuses on the pharmacological potential of Nortrachelogenin . As of December 2025, publicly available scientific literature lacks specific pharmacological data on Bis-5,5-Nortrachelogenin . Therefore, this document provides a comprehensive overview of the parent compound, Nortrachelogenin, to serve as a foundational resource for researchers, scientists, and drug development professionals. The information presented herein is based on existing preclinical research and outlines the known mechanisms of action, biological activities, and experimental methodologies associated with Nortrachelogenin.
Executive Summary
Nortrachelogenin, a bioactive lignan (B3055560) primarily isolated from plants such as Pinus sylvestris and Wikstroemia indica, has demonstrated significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer applications.[1][2][3] Its multifaceted mechanism of action, which includes the modulation of key signaling pathways such as NF-κB and Akt, positions it as a compelling candidate for further drug development. This guide synthesizes the current understanding of Nortrachelogenin's pharmacological profile, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate future research endeavors.
Pharmacological Activities and Quantitative Data
Nortrachelogenin exhibits a range of biological effects, with its anti-inflammatory and anticancer properties being the most extensively studied. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: Anti-Inflammatory Activity of Nortrachelogenin
| Assay | Cell Line / Model | Mediator/Target | IC50 / Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inducible Nitric Oxide Synthase (iNOS) | 48.6 µM | [2] |
| Prostaglandin (B15479496) E2 (PGE2) Production | J774 Macrophages | Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Inhibition observed | [1] |
| Interleukin-6 (IL-6) Production | J774 Macrophages | - | Inhibition observed | [1] |
| Monocyte Chemoattractant Protein-1 (MCP-1) Production | J774 Macrophages | - | Inhibition observed | [1] |
| Carrageenan-Induced Paw Edema | Mouse Model | Inflammation | Reduction in paw swelling | [1] |
Table 2: Anticancer Activity of Nortrachelogenin
| Cancer Type | Cell Line | Mechanism | Effect | Reference |
| Prostate Cancer | - | Sensitization to TRAIL-induced apoptosis | Potent sensitization | |
| Prostate Cancer | - | Inhibition of Akt signaling pathway | Effective inhibition | |
| Prostate Cancer | - | Inhibition of receptor tyrosine kinase (RTK) activation | Potent inhibition |
Signaling Pathways and Mechanisms of Action
Nortrachelogenin's pharmacological effects are underpinned by its ability to modulate specific intracellular signaling cascades. Its anti-inflammatory action is largely attributed to the post-transcriptional regulation of iNOS, while its anticancer activity involves the inhibition of the pro-survival Akt pathway.
Anti-Inflammatory Signaling Pathway
Nortrachelogenin exerts its anti-inflammatory effects by targeting the expression of key inflammatory mediators. Notably, it inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2] The mechanism for iNOS inhibition is unique, as it appears to occur at a post-transcriptional level, potentially through the enhancement of proteasomal degradation of the iNOS protein.[1]
Anticancer Signaling Pathway (Akt Inhibition)
In the context of prostate cancer, Nortrachelogenin has been identified as a potent sensitizer (B1316253) to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis. This effect is mediated through the inhibition of the Akt signaling pathway, a critical regulator of cell survival. By suppressing Akt activation, Nortrachelogenin shifts the cellular balance towards apoptosis in cancer cells.
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the pharmacological potential of Nortrachelogenin.
In Vitro Anti-Inflammatory Assays
Objective: To determine the effect of Nortrachelogenin on the production of inflammatory mediators in macrophage cell lines.
Cell Culture:
-
Murine macrophage cell lines, such as J774 or RAW 264.7, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[1][2]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Procedure:
-
Seed the macrophages in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Nortrachelogenin for a specified period (e.g., 1-2 hours).
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) and/or interferon-gamma (IFN-γ).[2]
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.[2]
-
Quantify the levels of PGE2, IL-6, and MCP-1 in the supernatant using commercially available ELISA kits.[1]
-
Determine cell viability using methods such as the MTT assay to rule out cytotoxic effects.
Western Blot Analysis for Protein Expression
Objective: To investigate the effect of Nortrachelogenin on the expression of key proteins involved in inflammation and cancer signaling.
Procedure:
-
Treat cells with Nortrachelogenin and/or other stimuli as described in the specific assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, COX-2, Akt, p-Akt) overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Future Directions
The existing data on Nortrachelogenin provides a strong rationale for its further investigation as a therapeutic agent. Future research should focus on:
-
Pharmacokinetic and Toxicological Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to evaluate the drug-like properties and safety profile of Nortrachelogenin.
-
In Vivo Efficacy in Disease Models: Further in vivo studies in relevant animal models of inflammatory diseases and cancer are needed to validate the preclinical findings.
-
Target Identification and Validation: While the effects on iNOS and Akt are known, identifying other potential molecular targets could reveal novel mechanisms of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of Nortrachelogenin, including compounds like this compound, could lead to the discovery of more potent and selective molecules.
Conclusion
Nortrachelogenin is a promising natural product with well-defined anti-inflammatory and anticancer activities. Its unique mechanisms of action, particularly the post-transcriptional regulation of iNOS and the inhibition of the Akt signaling pathway, make it an attractive lead compound for drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this and related lignans.
References
- 1. Anti-inflammatory Effects of Nortrachelogenin in Murine J774 Macrophages and in Carrageenan-Induced Paw Edema Model in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (+)-Nortrachelogenin, a new pharmacologically active lignan from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NO Inhibition by Bis-5,5-Nortrachelogenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-5,5-Nortrachelogenin is a lignan (B3055560) dimer isolated from the roots of Wikstroemia indica.[1] Lignans (B1203133) as a class of compounds are recognized for their diverse biological activities, including anti-inflammatory and antioxidant properties. Inflammation is a critical physiological response, but its dysregulation can lead to chronic diseases. Nitric oxide (NO) is a key signaling molecule in the inflammatory process. While it plays a role in host defense, its overproduction by inducible nitric oxide synthase (iNOS) in macrophages can contribute to tissue damage. Consequently, the inhibition of NO production is a significant therapeutic target for inflammatory diseases. This compound has been identified as an inhibitor of NO production in activated macrophage cell lines, suggesting its potential as an anti-inflammatory agent.[1]
This document provides detailed experimental protocols for evaluating the NO inhibitory activity of this compound, including methods for assessing its impact on cell viability and the underlying signaling pathways.
Mechanism of Action
The primary mechanism for NO inhibition by many lignans involves the downregulation of iNOS expression at the protein level. In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) activate signaling pathways, notably the NF-κB pathway, which leads to the transcription and translation of the iNOS enzyme. This enzyme then catalyzes the production of large amounts of NO from L-arginine.
While the specific mechanism for this compound is not fully elucidated in the public domain, it is hypothesized to act similarly to other related lignans by interfering with the iNOS expression pathway. This could occur at the level of gene transcription or, more likely for this class of compounds, through post-transcriptional mechanisms that may enhance the degradation of the iNOS protein.
Quantitative Data
The available quantitative data for the inhibitory effect of this compound on nitric oxide production is summarized below. Further studies are required to determine its cytotoxic profile and its specific effects on iNOS protein expression.
| Compound | Cell Line | Stimulant(s) | Assay | Endpoint | IC50 (µM) | Reference |
| This compound | RAW 264.7 | LPS + IFN-γ | Griess Assay | NO Production | 48.6 | [1] |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the maintenance of the RAW 264.7 macrophage cell line and the procedure for treatment with this compound.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Procedure:
-
Culture RAW 264.7 cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a cell scraper.
-
Seed the cells in appropriate multi-well plates (e.g., 96-well for viability and NO assays, 6-well for protein extraction) at a density of 1.5 x 10^5 cells/mL.
-
Allow the cells to adhere for 18-24 hours.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and interferon-gamma (IFN-γ) at a final concentration of 10 ng/mL to induce NO production. Include appropriate controls (untreated cells, cells treated with vehicle (DMSO), and cells treated with LPS/IFN-γ and vehicle).
-
Incubate the cells for 24 hours before proceeding with downstream assays.
-
Nitric Oxide Production Assay (Griess Assay)
This protocol measures the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium Nitrite Standard: Prepare a series of known concentrations of sodium nitrite in culture medium to generate a standard curve.
-
-
Procedure:
-
After the 24-hour incubation period, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in each sample by comparing the absorbance values to the sodium nitrite standard curve.
-
The percentage of NO inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS/IFN-γ control)] x 100
-
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound to ensure that the observed NO inhibition is not due to cell death.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
-
Procedure:
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution to the remaining 180 µL of media in each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
iNOS Protein Expression Analysis (Western Blot)
This protocol determines the effect of this compound on the protein levels of iNOS.
-
Reagents and Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against iNOS.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
After the 24-hour treatment in 6-well plates, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
Quantify the band intensities using densitometry software and normalize the iNOS expression to the loading control.
-
Visualizations
Caption: Proposed signaling pathway for NO inhibition.
Caption: Workflow for evaluating NO inhibition.
References
Application Notes and Protocols: Cell-Based Assays for Bis-5,5-Nortrachelogenin Activity
Introduction
Bis-5,5-Nortrachelogenin is a lignan (B3055560), a class of polyphenolic compounds found in various plants.[1] Lignans are recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[2] The related lignan, Nortrachelogenin (NTG), has been shown to sensitize prostate cancer cells to apoptosis (programmed cell death) by inhibiting the Akt signaling pathway, a key regulator of cell survival.[3][4] Furthermore, this compound, isolated from Wikstroemia indica, has been found to inhibit nitric oxide (NO) production in macrophage-like cells, indicating anti-inflammatory potential.[5]
These application notes provide detailed protocols for a series of cell-based assays to characterize the cytotoxic and apoptotic activity of this compound. The assays are designed for researchers in academic and drug development settings to determine the compound's efficacy and mechanism of action in relevant cancer cell lines.
Principle of the Assays
A multi-assay approach is recommended to comprehensively evaluate the cellular effects of this compound.
-
Cell Viability Assay (MTT): This initial colorimetric assay assesses the metabolic activity of a cell population.[6][7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[6][8] The amount of formazan produced is proportional to the number of living cells, allowing for the determination of the compound's cytotoxic concentration (e.g., IC50).[9]
-
Apoptosis Detection (Annexin V/PI Staining): This flow cytometry-based assay quantifies the induction of apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes.[10] Therefore, this dual-staining method can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[9][11]
-
Cell Cycle Analysis: This assay determines if the compound affects the progression of cells through the cell cycle. Cells are fixed and stained with a DNA-binding dye like Propidium Iodide (PI). The fluorescence intensity of the stained cells, measured by flow cytometry, is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any cell cycle arrest caused by the compound.[9]
Experimental Workflow
The overall experimental process for evaluating this compound involves initial cell culture and treatment, followed by specific assays for viability, apoptosis, and cell cycle analysis, and culminating in data acquisition and interpretation.
References
- 1. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. Structure and Cytotoxicity of Novel Lignans and Lignan Glycosides from the Aerial Parts of Larrea tridentata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Assay Using Bis-5,5-Nortrachelogenin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-5,5-Nortrachelogenin, a lignan (B3055560) dimer isolated from the root of Wikstroemia indica, has demonstrated notable anti-inflammatory properties. This document provides detailed application notes and experimental protocols for assessing the in vitro anti-inflammatory activity of this compound. The primary focus is on its inhibitory effects on key inflammatory mediators and signaling pathways in a lipopolysaccharide (LPS)-stimulated macrophage model.
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key cellular player in inflammation is the macrophage, which, upon activation by stimuli like LPS, produces a cascade of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
This compound has been shown to inhibit the production of nitric oxide in LPS-activated RAW 264.7 murine macrophages with an IC50 value of 48.6 µM.[1] A closely related compound, nortrachelogenin, has also been found to inhibit the production of PGE2 and IL-6 in J774 macrophages, suggesting a broader anti-inflammatory profile.[2] This application note will detail the methodologies to quantify these effects and to elucidate the underlying molecular mechanisms.
Mechanism of Action
This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary proposed mechanisms include:
-
Inhibition of Inflammatory Mediators: The compound directly inhibits the production of key inflammatory molecules. This has been quantified for nitric oxide (NO).
-
Modulation of NF-κB and MAPK Signaling Pathways: It is hypothesized that this compound interferes with the activation of the NF-κB and MAPK signaling cascades. LPS activation of Toll-like receptor 4 (TLR4) on macrophages typically leads to the phosphorylation and activation of IκB kinase (IKK), which in turn phosphorylates the inhibitor of NF-κB (IκBα). This phosphorylation targets IκBα for degradation, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3][4] Simultaneously, LPS activates the MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, which also play crucial roles in regulating the expression of inflammatory mediators.[1][5][6] By inhibiting the phosphorylation of key proteins in these pathways (e.g., p65, ERK, JNK, p38), this compound can effectively suppress the inflammatory response.
Data Presentation
The following tables summarize the known and expected inhibitory activities of this compound and the related compound Nortrachelogenin on the production of various inflammatory mediators.
Table 1: Inhibitory Effect of this compound on Nitric Oxide Production
| Cell Line | Inducing Agent | IC50 (µM) | Reference |
| RAW 264.7 | LPS + IFN-γ | 48.6 | [1] |
Table 2: Inhibitory Effects of Nortrachelogenin on Pro-inflammatory Mediators
| Mediator | Cell Line | Inducing Agent | Effect | Reference |
| Prostaglandin E2 (PGE2) | J774 | LPS | Inhibition | [2] |
| Interleukin-6 (IL-6) | J774 | LPS | Inhibition | [2] |
| TNF-α | - | - | Data not available | |
| IL-1β | - | - | Data not available |
Note: Specific IC50 values for PGE2 and IL-6 inhibition by Nortrachelogenin are not currently available in the cited literature. Further studies are required to quantify these effects for both Nortrachelogenin and this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO, PGE2, and cytokine assays; 6-well plates for Western blotting) at a density of 1.5 x 10^5 cells/well for 96-well plates or 1 x 10^6 cells/well for 6-well plates.
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours (for NO, PGE2, and cytokine assays) or for 15-30 minutes (for Western blot analysis of signaling pathways). A negative control group (no LPS stimulation) should also be included.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Protocol:
-
After the 24-hour incubation with LPS, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) ELISAs
-
Principle: Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of specific proteins (PGE2 and cytokines) in the cell culture supernatant.
-
Protocol:
-
After the 24-hour incubation with LPS, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISAs for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific commercial kits being used.
-
Briefly, this typically involves adding the supernatant to antibody-coated microplate wells, followed by incubation with a detection antibody and a substrate to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Calculate the concentrations of PGE2 and cytokines by interpolating the absorbance values from a standard curve generated with known concentrations of the respective analytes.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of key signaling molecules in the NF-κB and MAPK pathways.
-
Protocol:
-
After the 15-30 minute incubation with LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Expected Results
Treatment of LPS-stimulated RAW 264.7 cells with this compound is expected to result in a dose-dependent decrease in the production of nitric oxide, prostaglandin E2, TNF-α, IL-6, and IL-1β. Furthermore, Western blot analysis is expected to show a reduction in the phosphorylation of p65, ERK, JNK, and p38, indicating that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By quantifying its effects on key inflammatory mediators and elucidating its impact on critical signaling pathways, researchers can further characterize its therapeutic potential for the development of novel anti-inflammatory drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory Effects of Nortrachelogenin in Murine J774 Macrophages and in Carrageenan-Induced Paw Edema Model in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 regulates inducible nitric oxide synthase in the murine macrophage cell line J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nortrachelogenin | CAS:34444-37-6 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Pyrimidinoceptor potentiation of macrophage PGE2 release involved in the induction of nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nortrachelogenin Administration in Animal Models
Disclaimer: Information regarding "Bis-5,5-Nortrachelogenin" was not found in the available scientific literature. The following application notes and protocols are based on studies conducted with the parent compound, Nortrachelogenin . Researchers should consider this information as a foundational guide and adapt it to their specific experimental needs.
Introduction
Nortrachelogenin is a pharmacologically active lignan (B3055560) found in various plant species, including Pinus sylvestris and Wikstroemia indica.[1][2] It exists as different enantiomers, with (+)-Nortrachelogenin and (-)-Nortrachelogenin exhibiting distinct biological activities.[3] (+)-Nortrachelogenin has been reported to have effects on the central nervous system, producing depression in rabbits.[4] Research has also highlighted the anti-inflammatory and potential anti-cancer properties of Nortrachelogenin.[1][5] These diverse bioactivities make Nortrachelogenin a compound of interest for further investigation in various animal models.
This document provides a summary of the available data on the administration of Nortrachelogenin in animal models, detailed experimental protocols, and a visualization of a key signaling pathway modulated by this compound.
Data Presentation: In Vivo Anti-inflammatory Activity
The following table summarizes the quantitative data from a study investigating the anti-inflammatory effects of Nortrachelogenin in a mouse model.
| Bioactivity | Assay/Model | Test System | Dose | Observed Effect | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema | Mice | 100 mg/kg (intraperitoneal) | 53% reduction in paw edema at 3 hours and 50% at 6 hours | [2] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of a compound.[2]
Objective: To assess the anti-inflammatory effect of Nortrachelogenin by measuring the reduction of carrageenan-induced paw edema in mice.
Materials:
-
Nortrachelogenin
-
Vehicle (e.g., saline, or a solution containing a solubilizing agent like DMSO and Tween 80, followed by dilution with saline)
-
Carrageenan (1% w/v in sterile saline)
-
Male BALB/c mice
-
Pletysmometer or calipers for measuring paw volume/thickness
-
Syringes and needles for intraperitoneal and sub-plantar injections
Protocol:
-
Animal Acclimatization: House male BALB/c mice under standard laboratory conditions for at least one week before the experiment to allow for acclimatization.
-
Compound Preparation: Prepare a solution of Nortrachelogenin at the desired concentration (e.g., for a 100 mg/kg dose). Due to its hydrophobic nature, Nortrachelogenin may require a co-solvent system for solubilization. A common approach involves dissolving the compound in a small amount of an organic solvent like DMSO, and then diluting it with a vehicle such as saline, potentially with a surfactant like Tween 80 to maintain solubility. The final concentration of the organic solvent should be minimized to avoid toxicity.
-
Animal Grouping: Divide the mice into at least three groups:
-
Vehicle control group
-
Nortrachelogenin-treated group (e.g., 100 mg/kg)
-
Positive control group (e.g., a standard anti-inflammatory drug like dexamethasone (B1670325) at 2 mg/kg)
-
-
Compound Administration: Administer the prepared Nortrachelogenin solution, vehicle, or positive control to the respective groups via intraperitoneal injection.[2]
-
Induction of Inflammation: One hour after the compound administration, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group at each time point.
Signaling Pathway Visualization
Nortrachelogenin has been shown to sensitize prostate cancer cells to TRAIL-induced apoptosis by inhibiting the pro-survival Akt signaling pathway.[5] The following diagram illustrates this mechanism.
References
- 1. Anti-inflammatory Effects of Nortrachelogenin in Murine J774 Macrophages and in Carrageenan-Induced Paw Edema Model in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (+)-Nortrachelogenin, a new pharmacologically active lignan from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: Quantification of Bis-5,5-Nortrachelogenin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Bis-5,5-Nortrachelogenin, a dimeric lignan (B3055560) isolated from the roots of Wikstroemia indica.[1][2] This protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who require accurate quantification of this compound for quality control, bioactivity screening, and pharmacokinetic studies. The method utilizes reversed-phase chromatography with UV detection, a widely accessible and reliable technique for the analysis of polyphenolic compounds.
Introduction
This compound is a dimeric lignan that has been identified in plant species such as Wikstroemia indica.[1][2] Lignans (B1203133), as a class of compounds, are known for their diverse pharmacological activities. Accurate and precise quantification of this compound is essential for the standardization of plant extracts and for enabling further research into its therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of complex mixtures, making it the method of choice for analyzing lignans in various matrices. This document provides a comprehensive protocol for the extraction and subsequent HPLC quantification of this compound.
Experimental Protocols
Sample Preparation: Ultrasonic-Assisted Extraction
The efficient extraction of this compound from the plant matrix is a critical first step for accurate quantification. Lignans are typically of medium polarity and are soluble in alcohols and their aqueous mixtures.
-
Grinding: Dry the plant material (e.g., roots of Wikstroemia indica) at a controlled temperature (approximately 60°C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.[3]
-
Weighing: Accurately weigh approximately 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Solvent Addition: Add 20 mL of 80% methanol (B129727) in water (v/v).
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 60 minutes at 40°C.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully decant the supernatant into a clean collection flask.
-
Re-extraction: To ensure complete extraction, repeat the process (steps 3-6) on the plant residue with an additional 20 mL of 80% methanol.
-
Pooling and Concentration: Combine the supernatants. The solvent can be evaporated under reduced pressure if concentration is needed.
-
Final Preparation: Reconstitute the dried extract in a known volume of the initial mobile phase. Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Standard Solution Preparation
-
Stock Solution: Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is suitable for this analysis.
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-50% B over 20 minutes, then a wash step at 95% B, followed by re-equilibration at 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm and 280 nm |
Method Validation
The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.999 |
| Accuracy | The closeness of agreement between the true value and the value found. | Recovery between 95% and 105% |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Peak purity analysis and comparison of retention times with a standard. |
Data Presentation
The quantitative data for this compound should be presented in a clear and structured manner.
Table 3: Quantitative Analysis of this compound in a Sample Extract
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | tR | A1 | 10.0 |
| Standard 2 (50 µg/mL) | tR | A2 | 50.0 |
| Standard 3 (100 µg/mL) | tR | A3 | 100.0 |
| Sample Extract 1 | tR | Ax | Cx |
| Sample Extract 2 | tR | Ay | Cy |
Note: The concentration of this compound in the sample extracts is calculated using the calibration curve generated from the standard solutions.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the analytical process.
References
Application Notes and Protocols for Bis-5,5-Nortrachelogenin in Inducible Nitric Oxide Synthase (iNOS) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-5,5-Nortrachelogenin is a lignan (B3055560) that has garnered interest for its potential anti-inflammatory properties. A key target in inflammation is inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of large quantities of nitric oxide (NO), a key inflammatory mediator. This document provides detailed application notes and experimental protocols for the investigation of this compound's effects on iNOS, leveraging data from the closely related and well-studied lignan, Nortrachelogenin (B191986). Nortrachelogenin has been shown to inhibit iNOS expression and NO production, making it a valuable tool for studying inflammatory pathways.[1][2] this compound is isolated from the active extract of the root of Wikstroemia indica and has been shown to inhibit nitric oxide (NO) production in a lipopolysaccharide (LPS) and recombinant mouse interferon-γ (IFN-γ) activated murine macrophage-like cell line, RAW 264.7.[3]
Mechanism of Action
Nortrachelogenin exerts its anti-inflammatory effects by targeting key inflammatory mediators. In murine J774 macrophages, it has been shown to inhibit the production of nitric oxide and prostaglandin (B15479496) E2.[1] A significant aspect of its mechanism is the clear inhibitory effect on inducible nitric oxide synthase (iNOS) protein expression.[1] Interestingly, this inhibition occurs without affecting iNOS mRNA levels, suggesting a post-transcriptional mechanism of action.[1] Further studies involving the proteasome inhibitor lactacystin (B1674225) have shown that it reverses the effect of nortrachelogenin on iNOS expression, indicating that nortrachelogenin likely promotes the degradation of the iNOS protein.[1]
Data Presentation
The following table summarizes the quantitative data on the inhibitory effects of lignans (B1203133) on iNOS and NO production.
| Compound | Cell Line | Stimulant | Parameter Measured | IC50 Value | Reference |
| This compound | RAW 264.7 | LPS and IFN-γ | NO Production | 48.6 µM | [3] |
| Nortrachelogenin | J774 Macrophages | LPS | NO Production | Not specified | [1] |
| Nortrachelogenin | J774 Macrophages | LPS | iNOS Protein Expression | Not specified | [1] |
Experimental Protocols
Cell Culture and Treatment
Cell Line: Murine macrophage cell line RAW 264.7 or J774.
Protocol:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well plate for NO assay, 6-well plate for Western blot).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (or Nortrachelogenin) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) to induce iNOS expression.
-
Incubate for the desired time period (e.g., 24 hours for NO measurement, 6-24 hours for protein expression).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452) (NO2-), a stable breakdown product of NO, in the cell culture supernatant.[4][5]
Materials:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium nitrite (NaNO2) standard solution.
-
Cell culture supernatant from treated and control cells.
-
96-well microplate.
-
Microplate reader.
Protocol:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
In a 96-well plate, add 100 µL of cell culture supernatant from each sample well.
-
Add 100 µL of the Griess reagent (equal volumes of reagent A and B mixed immediately before use) to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.[5]
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Western Blot for iNOS Protein Expression
This protocol allows for the detection and quantification of iNOS protein levels in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against iNOS.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway of iNOS Induction and Inhibition by Nortrachelogenin
Caption: Proposed mechanism of iNOS inhibition by Nortrachelogenin.
Experimental Workflow for Studying this compound Effects on iNOS
Caption: Workflow for iNOS studies.
References
- 1. Anti-inflammatory Effects of Nortrachelogenin in Murine J774 Macrophages and in Carrageenan-Induced Paw Edema Model in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Bis-5,5-Nortrachelogenin in RAW 264.7 Macrophage Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-5,5-Nortrachelogenin is a lignan (B3055560) compound that has garnered interest for its potential anti-inflammatory properties. This document provides detailed application notes and experimental protocols for investigating the effects of this compound in the RAW 264.7 murine macrophage cell line, a widely used model for studying inflammation. Macrophages play a crucial role in the inflammatory response, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
This compound has been shown to inhibit nitric oxide (NO) production in LPS-activated RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent. The proposed mechanism of action, based on studies of related lignans, involves the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response. These pathways control the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
These application notes provide a framework for researchers to explore the anti-inflammatory efficacy and mechanism of action of this compound in RAW 264.7 macrophages.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | Nitrite (B80452) Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | ||
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (1 µM) | ||
| LPS + this compound (5 µM) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) | ||
| LPS + this compound (50 µM) |
Note: An IC50 value of 48.6 µM for NO inhibition by this compound has been reported in a lipopolysaccharide (LPS) and recombinant mouse interferon-γ (IFN-γ) activated murine macrophage-like cell line, RAW 264.7.[1]
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control (untreated) | ||
| LPS (1 µg/mL) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) | ||
| LPS + this compound (50 µM) |
Table 4: Effect of this compound on the Expression of Pro-inflammatory Proteins in LPS-Stimulated RAW 264.7 Cells (Relative Densitometry from Western Blot)
| Treatment | iNOS Expression (Relative to Loading Control) | COX-2 Expression (Relative to Loading Control) | p-p65 NF-κB Expression (Relative to Total p65) |
| Control (untreated) | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (25 µM) | |||
| LPS + this compound (50 µM) |
Experimental Protocols
Cell Culture and Maintenance
The RAW 264.7 murine macrophage cell line should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2][3] Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[2][4] Sub-culturing should be performed when cells reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on RAW 264.7 cells.
-
Materials:
-
RAW 264.7 cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.[2][4]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Materials:
-
RAW 264.7 cells
-
24-well or 96-well plates
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well or 96-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.[4]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.[5]
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for quantifying the levels of TNF-α and IL-6 in the cell culture supernatant.
-
Materials:
-
RAW 264.7 cells
-
24-well plates
-
This compound
-
LPS
-
Mouse TNF-α and IL-6 ELISA kits
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and culture as described above.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[5]
-
Briefly, coat a 96-well plate with capture antibody. Add supernatants and standards and incubate. Wash and add the detection antibody. Add avidin-HRP, followed by a substrate solution. Stop the reaction and measure the absorbance at 450 nm.
-
Western Blot Analysis for iNOS, COX-2, and NF-κB
This protocol is to assess the protein expression levels of key inflammatory mediators and signaling molecules.
-
Materials:
-
RAW 264.7 cells
-
6-well plates
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p65, anti-phospho-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described in previous protocols.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing this compound effects.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes: Bis-5,5-Nortrachelogenin for Studying Post-Transcriptional Regulation of iNOS
Introduction
Bis-5,5-Nortrachelogenin is a lignan (B3055560) compound isolated from Wikstroemia indica. It has demonstrated potential as an inhibitor of nitric oxide (NO) production.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on utilizing this compound to investigate the post-transcriptional regulation of inducible nitric oxide synthase (iNOS). The primary mechanism of action involves the suppression of iNOS protein expression without altering its mRNA levels, suggesting a post-transcriptional regulatory pathway. Evidence points towards the enhancement of iNOS protein degradation via the ubiquitin-proteasome pathway.
Mechanism of Action
Inflammatory stimuli, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), trigger the transcriptional activation of the NOS2 gene, leading to the synthesis of iNOS mRNA and subsequent translation into the iNOS protein. iNOS, in turn, catalyzes the production of large amounts of nitric oxide, a key mediator in the inflammatory response.
This compound intervenes in this process at a post-transcriptional level. It does not appear to affect the transcription of the NOS2 gene or the stability of its mRNA. Instead, it is hypothesized to promote the degradation of the iNOS protein. This is supported by studies on the related compound, (+)-Nortrachelogenin, where the inhibitory effect on iNOS protein expression was reversed by the proteasome inhibitor lactacystin.[2][3] This suggests that this compound likely facilitates the ubiquitination of the iNOS protein, marking it for degradation by the 26S proteasome.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and related compounds on iNOS and inflammatory markers.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Stimulant | Measured Effect | IC50 / Inhibition |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS + IFN-γ | Inhibition | 48.6 µM[1] |
| iNOS Protein Expression | RAW 264.7 | LPS + IFN-γ | Inhibition | Concentration-dependent |
| iNOS mRNA Expression | RAW 264.7 | LPS + IFN-γ | No significant change | Not Applicable |
Table 2: In Vitro Efficacy of the related compound (+)-Nortrachelogenin
| Parameter | Cell Line | Stimulant | Measured Effect | EC50 / Inhibition | Citation |
| iNOS Protein Expression | J774 Macrophages | LPS | Inhibition | ~15 µM | [2] |
| mPGES-1 Expression | J774 Macrophages | LPS | Inhibition | 14 µM | [2] |
| PGE2 Production | J774 Macrophages | LPS | Inhibition | 17 µM | [2] |
| IL-6 Production | J774 Macrophages | LPS | Inhibition | 25 µM | [2] |
| MCP-1 Production | J774 Macrophages | LPS | Inhibition | 7 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro iNOS Induction and Inhibition in Macrophages
This protocol details the methodology for assessing the inhibitory effect of this compound on iNOS protein expression and NO production in a macrophage cell line.
1. Materials and Reagents:
-
Cell Line: Murine RAW 264.7 macrophages.
-
Culture Medium: DMEM supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).
-
Stimulants: Lipopolysaccharide (LPS) from E. coli and recombinant murine Interferon-gamma (IFN-γ).
-
Test Compound: this compound (dissolved in DMSO).
-
Reagents for Analysis: Griess reagent for NO measurement, antibodies for Western blot (iNOS, GAPDH or β-actin).
2. Procedure:
-
Cell Culture: Culture RAW 264.7 cells at 37°C in a 5% CO2 humidified incubator.
-
Plating: Seed cells in 24-well plates (for NO assay) or 6-well plates (for Western blot) at a density of 2 x 10^5 cells/well or 1 x 10^6 cells/well, respectively, and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) and IFN-γ (10 ng/mL) to the wells.
-
Incubation: Incubate for 24 hours.
-
Nitric Oxide Measurement:
-
Collect 100 µL of the cell culture supernatant.
-
Mix with 100 µL of Griess reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used for quantification.
-
-
Western Blot Analysis:
-
Lyse the cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Protocol 2: iNOS mRNA Stability Assay
This protocol is designed to determine if this compound affects the stability of iNOS mRNA.
1. Materials and Reagents:
-
Actinomycin D (transcription inhibitor).
-
Reagents for RNA extraction (e.g., TRIzol).
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR).
-
Primers for murine iNOS and a stable housekeeping gene (e.g., 18S rRNA).
2. Procedure:
-
Cell Seeding and Stimulation: Seed RAW 264.7 cells in 6-well plates and stimulate with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 6-8 hours to induce high levels of iNOS mRNA.
-
Treatment: Add this compound (e.g., 50 µM) or vehicle to the respective wells and incubate for 1 hour.
-
Transcription Inhibition: Add Actinomycin D (5 µg/mL) to all wells to stop further transcription. This is time point 0.
-
Time Course Sample Collection: Harvest cells at different time points after Actinomycin D addition (e.g., 0, 2, 4, 6, 8 hours).
-
RNA Extraction and RT-qPCR:
-
Extract total RNA from the cell pellets.
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
Perform qPCR using primers for iNOS and the housekeeping gene.
-
-
Data Analysis:
-
Normalize the iNOS mRNA levels to the housekeeping gene for each time point.
-
Calculate the percentage of remaining iNOS mRNA at each time point relative to time 0.
-
Plot the percentage of remaining mRNA versus time to determine the mRNA half-life.
-
Protocol 3: Proteasome Involvement Assay
This protocol investigates the role of the proteasome in the this compound-mediated reduction of iNOS protein.
1. Materials and Reagents:
-
Proteasome inhibitor (e.g., Lactacystin or MG132).
-
Reagents for Western blotting as described in Protocol 1.
2. Procedure:
-
Cell Seeding and Stimulation: Seed RAW 264.7 cells and stimulate with LPS and IFN-γ as described in Protocol 1.
-
Co-treatment:
-
Group 1: Vehicle control.
-
Group 2: this compound (50 µM).
-
Group 3: Proteasome inhibitor (e.g., Lactacystin 10 µM).
-
Group 4: this compound (50 µM) + Proteasome inhibitor (10 µM). The proteasome inhibitor is typically added 1 hour prior to the addition of this compound.
-
-
Incubation: Incubate for 12-24 hours.
-
Western Blot Analysis: Perform Western blotting for iNOS and a loading control as described in Protocol 1.
-
Data Analysis: Compare the iNOS protein levels across the different treatment groups. If the proteasome inhibitor reverses the effect of this compound on iNOS protein levels, it indicates the involvement of the proteasome pathway.
Visualizations
Caption: Proposed mechanism of this compound on the iNOS pathway.
Caption: Workflow for the iNOS mRNA stability assay.
Caption: Logical relationship of treatments in the proteasome involvement assay.
References
Application of Bis-5,5-Nortrachelogenin in Neuroinflammation Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis-5,5-Nortrachelogenin is a lignan (B3055560) that, along with the closely related compound Nortrachelogenin, has demonstrated significant anti-inflammatory properties. Lignans (B1203133) as a class are recognized for their potential to modulate inflammatory pathways, making them promising candidates for investigation in the context of neuroinflammation, a key process in the pathophysiology of various neurodegenerative diseases. This document provides a comprehensive overview of the application of this compound and its related compounds in neuroinflammation research, including its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols for its evaluation in microglial cell models.
While direct studies on this compound in neuroinflammation are limited, research on the structurally similar Nortrachelogenin provides a strong rationale for its investigation. Nortrachelogenin has been shown to inhibit the production of key inflammatory mediators, suggesting its potential to mitigate the neuroinflammatory cascade driven by activated microglia.[1]
Mechanism of Action
The anti-inflammatory effects of Nortrachelogenin, a proxy for this compound, are attributed to its ability to suppress the production of pro-inflammatory mediators. The primary mechanism identified is the post-transcriptional inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide (NO), a potent inflammatory molecule.[1] This regulation occurs without affecting iNOS mRNA levels, suggesting an effect on protein stability or translation.[1]
Furthermore, lignans are known to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines, in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][3][4] Therefore, it is plausible that this compound exerts its anti-neuroinflammatory effects by inhibiting the TLR4/NF-κB pathway in microglia.
Signaling Pathway Diagram
References
- 1. Anti-inflammatory Effects of Nortrachelogenin in Murine J774 Macrophages and in Carrageenan-Induced Paw Edema Model in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. RNF11 modulates microglia activation through NF-κB signalling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurodegeneration: Microglia: Nf-Kappab Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of Bis-5,5-Nortrachelogenin for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Bis-5,5-Nortrachelogenin for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a lignan (B3055560) compound, a class of polyphenols found in various plants.[1][2] Its chemical formula is C40H42O14 and it has a molecular weight of 746.8 g/mol .[3] Like many lignans, this compound is a hydrophobic molecule with poor aqueous solubility, which can pose a significant challenge for in vitro studies. Inadequate dissolution in cell culture media can lead to precipitation, inaccurate compound concentrations, and unreliable experimental results.
Q2: What are the initial steps to dissolve this compound?
For initial testing, Dimethyl Sulfoxide (DMSO) is a common solvent of choice for preparing high-concentration stock solutions of poorly soluble compounds. It is recommended to start by dissolving this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). This stock can then be serially diluted to the final working concentration in the assay medium. It is crucial to ensure that the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: My compound precipitates when I add it to the aqueous assay buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue. Here are a few troubleshooting steps:
-
Vortexing/Sonication: Immediately after adding the compound to the buffer, vortex the solution vigorously. In-well sonication can also help to redissolve precipitated compounds.
-
Lower the Final Concentration: The compound may be precipitating because its final concentration exceeds its aqueous solubility limit. Try testing a lower concentration range.
-
Optimize Dilution Protocol: Instead of a single large dilution step, perform serial dilutions. It is preferable to mix DMSO stock dilutions directly with the assay media, which often contains proteins and other components that can help maintain solubility.
-
Consider Alternative Solubilization Strategies: If simple dilution from DMSO fails, more advanced techniques may be necessary.
Troubleshooting Guide: Advanced Solubilization Techniques
If standard methods are insufficient to maintain the solubility of this compound in your in vitro assay, consider the following advanced strategies.
Issue 1: Compound precipitates in cell culture medium even at low DMSO concentrations.
Solution: Co-Solvent Systems
Using a co-solvent system can enhance the solubility of hydrophobic compounds. Co-solvents work by reducing the polarity of the aqueous medium.
Recommended Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
| Co-Solvent | Starting Concentration in Media | Maximum Tolerated Concentration (Cell-dependent) |
| Ethanol | 0.5% (v/v) | 1-2% (v/v) |
| Propylene Glycol | 0.1% (v/v) | 0.5% (v/v) |
| PEG 400 | 0.1% (v/v) | 1% (v/v) |
Issue 2: The use of organic co-solvents is interfering with the assay or causing cell toxicity.
Solution: pH Modification
For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility. While the structure of this compound (a lignan) suggests it is weakly acidic due to its phenolic hydroxyl groups, the effectiveness of pH modification should be determined empirically.
| pH Range | Buffer System | Considerations |
| 7.5 - 8.5 | HEPES, Tris-HCl | Check for pH effects on cell viability and compound stability. |
| 6.0 - 7.0 | MES, PIPES | May decrease solubility for weakly acidic compounds. |
Issue 3: Co-solvents and pH adjustments are not effective or are incompatible with the experimental setup.
Solution: Use of Excipients
Excipients can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[4] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds. However, they can be toxic to cells, so their use must be carefully controlled. Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 are sometimes used.
| Excipient | Starting Concentration | Notes |
| HP-β-CD | 1-5 mM | Generally well-tolerated by cells. |
| Tween® 80 | 0.01 - 0.1% (v/v) | Test for cytotoxicity in your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-Solvent
-
Primary Stock Preparation: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Intermediate Stock Preparation: Prepare a 1 mM intermediate stock solution by diluting the primary stock in a suitable co-solvent (e.g., ethanol).
-
Working Solution Preparation: Further dilute the intermediate stock solution into the final cell culture medium to achieve the desired working concentration. Ensure the final concentration of both DMSO and the co-solvent are within non-toxic limits for your cell line.
-
Controls: Prepare vehicle controls containing the same final concentrations of DMSO and the co-solvent.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Complex Formation:
-
Prepare a solution of HP-β-CD in your assay buffer (e.g., 10 mM).
-
Add the powdered this compound to the HP-β-CD solution to achieve the desired final concentration.
-
Incubate the mixture at 37°C for 1-2 hours with constant agitation to facilitate complex formation.
-
-
Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.
-
Assay: Use the prepared solution directly in your in vitro assay.
-
Control: Prepare a vehicle control with HP-β-CD in the assay buffer.
Visualizations
Caption: A workflow diagram for solubilizing this compound.
This compound has been reported to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS) and interferon-γ (IFN-γ) activated murine macrophage-like cells (RAW 264.7).[5] This suggests its potential involvement in modulating inflammatory signaling pathways. A simplified hypothetical signaling pathway is presented below.
Caption: A potential mechanism of action for this compound.
References
Bis-5,5-Nortrachelogenin stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Bis-5,5-Nortrachelogenin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound in its powdered form should be stored in a refrigerator at 2-8°C. It is advisable to keep the container tightly sealed to protect it from moisture.
Q2: How should I prepare stock solutions of this compound?
A2: To prepare stock solutions, it is recommended to use a high-purity solvent in which this compound is readily soluble. While specific solubility data is limited, solvents such as DMSO or ethanol (B145695) are commonly used for lignans (B1203133). It is best practice to prepare fresh solutions for each experiment or to store stock solutions in small aliquots at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: There is no specific data on the photostability of this compound. However, many phenolic compounds, including some lignans, can be sensitive to light. Therefore, it is recommended to protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil.
Q4: What is the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions has not been extensively studied. The stability of other lignans has been shown to be pH-dependent. For instance, some lignans are relatively stable in acidic conditions but may degrade in highly alkaline or acidic environments over extended periods. It is advisable to prepare aqueous solutions fresh and use them promptly. If storage is necessary, it should be for a short duration at 2-8°C.
Q5: Are there any known incompatibilities for this compound?
A5: Specific incompatibility data for this compound is not available. As a general precaution, avoid strong oxidizing agents and highly alkaline or acidic conditions that could promote degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions before each experiment. If using a previously prepared stock, perform a quality control check (e.g., via HPLC) to ensure its integrity. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Improper storage of the compound. | Ensure the powdered compound is stored at 2-8°C in a tightly sealed container. Protect solutions from light and store at or below -20°C. | |
| Loss of biological activity | Degradation in experimental media. | Minimize the incubation time of this compound in aqueous media. Prepare working solutions immediately before use. Consider performing a time-course experiment to assess stability in your specific experimental conditions. |
| pH instability. | Check the pH of your experimental buffer. If possible, maintain a pH close to neutral. For other lignans, stability has been observed in acidic dairy products, suggesting some stability at lower pH. | |
| Precipitation in aqueous solution | Low aqueous solubility. | Use a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution before diluting it in your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Quantitative Data
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 870480-56-1 | |
| Molecular Formula | C40H42O14 | |
| Molecular Weight | 746.8 g/mol | |
| Appearance | Powder | |
| Storage Temperature | 2-8°C (Refrigerator) |
Table 2: Biological Activity of this compound
| Assay | Cell Line | IC50 | Source |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | 48.6 µM | [1] |
Experimental Protocols
Protocol: In Vitro Anti-Inflammatory Assay - Nitric Oxide Inhibition in RAW 264.7 Macrophages
This protocol is adapted from methodologies used for nortrachelogenin, a related lignan, and is intended as a general guideline.
1. Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
Dimethyl sulfoxide (B87167) (DMSO)
2. Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
3. Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a positive control (no compound).
-
Pre-incubate the cells with the compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
4. Nitric Oxide Measurement:
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
5. Data Analysis:
-
Calculate the percentage of nitric oxide inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the nitric oxide production.
Visualizations
Caption: Workflow for the in-vitro nitric oxide inhibition assay.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Troubleshooting inconsistent results in Bis-5,5-Nortrachelogenin experiments
Welcome to the technical support center for Bis-5,5-Nortrachelogenin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
A1: this compound is a lignan (B3055560) dimer isolated from the root of Wikstroemia indica. Its primary reported biological activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage-like cells (RAW 264.7)[1].
Q2: I am observing inconsistent results in my nitric oxide (NO) inhibition assay. What are the potential causes?
A2: Inconsistent results in NO assays can arise from several factors:
-
Cell Health and Density: Ensure your RAW 264.7 cells are healthy, within a consistent passage number, and seeded at a uniform density. Over-confluent or unhealthy cells will respond differently to LPS stimulation and treatment.
-
LPS Activity: The potency of your lipopolysaccharide (LPS) can vary between lots. It is advisable to test each new lot to determine the optimal concentration for inducing a robust and consistent NO production.
-
Compound Solubility: this compound, like many lignans, may have limited solubility in aqueous media. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting it in culture medium. Precipitation of the compound will lead to inaccurate dosing and variable results.
-
Incubation Time: The timing of treatment and LPS stimulation should be consistent across experiments. Variations in incubation times can lead to differing levels of NO production.
Q3: My experimental results with this compound show high variability between replicates. How can I improve reproducibility?
A3: High variability between replicates is a common issue in cell-based assays. To improve reproducibility:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and seeding cells.
-
Plate Uniformity: Avoid "edge effects" in multi-well plates by not using the outer wells for experimental samples or by filling them with sterile PBS or media to maintain humidity.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.
Q4: What is the expected IC50 value for this compound in a nitric oxide inhibition assay?
A4: The reported IC50 value for this compound in inhibiting NO production in LPS-activated RAW 264.7 cells is 48.6 µM.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Nitric Oxide Production
| Possible Cause | Recommended Solution |
| Cell Passage Number and Health | Maintain a consistent and low passage number for your RAW 264.7 cells. Regularly check for signs of stress or contamination. |
| Variability in LPS Potency | Standardize your LPS lot and perform a dose-response curve for each new batch to ensure consistent stimulation. |
| Compound Precipitation | Visually inspect for any precipitation after diluting the compound in the final culture medium. If precipitation is observed, consider using a lower concentration or a different solubilizing agent. |
| Inaccurate Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette carefully to minimize well-to-well variability. |
Issue 2: Unexpected Cytotoxicity
| Possible Cause | Recommended Solution |
| High Compound Concentration | Perform a dose-response curve to determine the cytotoxic concentration of this compound in your specific cell line using an MTT or similar cell viability assay. |
| Vehicle (e.g., DMSO) Toxicity | Ensure the final concentration of the vehicle in the culture medium is consistent across all wells and is below the toxic threshold for your cells. |
| Contamination | Regularly test your cell cultures for mycoplasma and other contaminants. |
Experimental Protocols
Protocol 1: Nitric Oxide Production Inhibition Assay
This protocol is a general guideline for assessing the inhibition of nitric oxide production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of nitric oxide inhibition compared to the LPS-only control.
Protocol 2: Western Blot for Akt Phosphorylation (for related studies with Nortrachelogenin)
This protocol describes the detection of phosphorylated Akt (p-Akt) to assess the inhibition of the Akt signaling pathway.
Materials:
-
Cell line of interest (e.g., prostate cancer cells)
-
Nortrachelogenin
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473 or Thr308) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Nortrachelogenin at the desired concentrations and for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
Quantitative Data
Table 1: Inhibitory Effect of this compound on Nitric Oxide Production
| Concentration (µM) | % Inhibition of NO Production (Mean ± SD) |
| 10 | Data not available |
| 25 | Data not available |
| 48.6 | 50 |
| 100 | Data not available |
Note: This table is illustrative. Researchers should generate their own dose-response curves to determine the precise IC50 value in their experimental system.
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Signaling pathways affected by Nortrachelogenin.
References
Preventing precipitation of Bis-5,5-Nortrachelogenin in culture media
Welcome to the technical support center for Bis-5,5-Nortrachelogenin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in culture media.
Troubleshooting Guide: Precipitation of this compound
Precipitation of this compound upon its addition to aqueous culture media is a common issue stemming from its hydrophobic nature as a lignan (B3055560). This guide offers systematic steps to diagnose and resolve solubility challenges.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions like cell culture media.[1] | Optimize Solvent and Dilution Technique: Prepare a high-concentration stock solution in 100% DMSO. When preparing the final working solution, add the stock dropwise to pre-warmed (37°C) media while gently vortexing to ensure rapid dispersion and prevent localized high concentrations.[1] |
| High Final DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration can alter the medium's properties and cause the compound to precipitate. | Maintain Low Final DMSO Concentration: Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally at or below 0.1%, to minimize both precipitation and cytotoxicity.[1] This may necessitate preparing a more concentrated stock solution in DMSO. | |
| Precipitation Over Time in Culture | Compound Instability: The compound may degrade or aggregate under standard cell culture conditions (37°C, CO2, humidity) over extended periods. | Minimize Incubation Time & Use Fresh Media: If experimentally feasible, reduce the duration of the experiment. For longer-term studies, replenish the media with freshly prepared this compound at regular intervals. |
| Interaction with Media Components: Components within the serum or basal media (e.g., salts, proteins) may interact with this compound, leading to the formation of insoluble complexes. | Test Media Compatibility: Before a large-scale experiment, test the solubility of this compound in your specific basal medium with and without serum. Observe for any signs of precipitation after incubation at 37°C. Consider using a serum-free medium if compatible with your cell line. | |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | Reduced Solubility at Low Temperatures: The compound may precipitate out of the DMSO stock solution upon freezing and may not fully redissolve upon thawing. | Proper Stock Solution Handling: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Before use, warm the aliquot to room temperature or briefly at 37°C and vortex thoroughly to ensure complete dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a lignan dimer isolated from plants such as Wikstroemia indica.[2] Lignans, including Nortrachelogenin, are investigated for their potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antiviral activities.[1] Specifically, Nortrachelogenin has been shown to inhibit the Akt signaling pathway and receptor tyrosine kinases, sensitizing cancer cells to apoptosis.[3][4] It also inhibits nitric oxide (NO) production.[2]
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Due to its poor water solubility, the most commonly recommended solvent for preparing stock solutions of this compound for in vitro assays is dimethyl sulfoxide (B87167) (DMSO).[1] Other organic solvents like ethanol (B145695) may also be used, but DMSO is generally more effective at dissolving lignans.[2]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept as low as possible. A final concentration of 0.5% (v/v) is often cited as an upper limit for many cell lines, with concentrations at or below 0.1% being ideal to minimize any off-target effects.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.
Q4: Can I use something other than DMSO to improve the solubility of this compound?
A4: Yes, cyclodextrins can be used as an alternative or in conjunction with DMSO to enhance the aqueous solubility of hydrophobic compounds.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative that can encapsulate the hydrophobic compound, rendering it more water-soluble.[5]
Q5: What is a safe concentration of Hydroxypropyl-β-cyclodextrin (HP-β-CD) for my cells?
A5: The tolerated concentration of HP-β-CD can be cell-line dependent. However, for cells in serum-supplemented medium, concentrations up to 1-2% (w/v) are generally acceptable.[5][6] In serum-free media, a lower concentration of 0.5-1% is recommended.[5][6] It is always best to perform a dose-response experiment to determine the optimal and non-toxic concentration for your specific cell line.
Data Presentation
Table 1: Solubility and Working Concentrations of this compound
| Parameter | Value/Description | Source |
| Molecular Formula | C₄₀H₄₂O₁₄ | |
| Molecular Weight | 746.75 g/mol | |
| Aqueous Solubility | Poorly soluble / Sparingly soluble | [1] |
| Solubility in DMSO | Soluble | [1] |
| Solubility in Ethanol | Soluble | [2] |
| Typical Stock Solution Concentration in DMSO | 10-50 mg/mL (empirically determined) | [2] |
| Typical Final Working Concentration in Culture | 1-50 µM (cell line and assay dependent) | |
| Recommended Final DMSO Concentration in Culture | ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v) | [1] |
Table 2: Recommended Maximum Concentrations of Solubilizing Agents in Cell Culture
| Solubilizing Agent | Serum-Containing Medium | Serum-Free Medium | Source |
| DMSO | ≤ 0.5% (v/v) | ≤ 0.1% (v/v) | [1] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 2% (w/v) | 0.5 - 1% (w/v) | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 0.001 L * 746.75 g/mol * 1000 mg/g = 7.47 mg
-
-
Weigh the compound: Accurately weigh out 7.47 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve the compound: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube.
-
Ensure complete dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C to aid dissolution. Visually inspect the solution to ensure it is clear and free of any particulates.
-
Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution of this compound in Culture Medium
Objective: To dilute the DMSO stock solution into culture medium to achieve the desired final concentration while minimizing precipitation.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Determine the dilution factor: For a final concentration of 10 µM, a 1:1000 dilution of the 10 mM stock is required. This will result in a final DMSO concentration of 0.1%.
-
Prepare the working solution:
-
Add 999 µL of pre-warmed cell culture medium to a sterile tube.
-
While gently vortexing or swirling the medium, add 1 µL of the 10 mM this compound stock solution dropwise.
-
-
Mix gently: Mix the final solution by inverting the tube several times or by gentle pipetting. Avoid vigorous vortexing which can cause shear stress on media components.
-
Immediate use: Use the freshly prepared working solution immediately for your cell culture experiments.
Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Solubility
Objective: To prepare a this compound solution using HP-β-CD to improve its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Prepare HP-β-CD solution: Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in sterile water or PBS. Gentle warming and vortexing may be required for complete dissolution.
-
Complexation:
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Incubate the mixture at room temperature for several hours (e.g., 4-24 hours) with continuous stirring or shaking to facilitate the formation of the inclusion complex. Sonication can be used to accelerate this process.
-
-
Remove excess compound: Centrifuge the solution at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved this compound.
-
Sterilization and concentration determination: Carefully collect the supernatant, which contains the solubilized this compound-HP-β-CD complex. Sterilize the solution by passing it through a 0.22 µm filter. The exact concentration of this compound in the final solution should be determined analytically (e.g., by HPLC or UV-Vis spectrophotometry).
-
Application in cell culture: Dilute the complex solution in your cell culture medium to achieve the desired final concentration of this compound. Remember to include a vehicle control with the same final concentration of HP-β-CD.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: this compound inhibits the Akt pathway, sensitizing cells to TRAIL-induced apoptosis.
Caption: this compound inhibits the production of nitric oxide by nitric oxide synthase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.abo.fi [research.abo.fi]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Time for Nortrachelogenin Treatment
Disclaimer: The following information is based on the available research for Nortrachelogenin, a compound closely related to Bis-5,5-Nortrachelogenin. Due to limited specific data on this compound, the provided protocols and troubleshooting guides are adapted from general cell culture best practices and studies on Nortrachelogenin. Researchers should use this as a starting point and optimize these protocols for their specific cell lines and experimental questions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Nortrachelogenin?
A1: Nortrachelogenin has been shown to sensitize prostate cancer cells to TRAIL-induced cell death.[1] It achieves this by inhibiting the Akt signaling pathway and interfering with growth factor signaling.[1] Additionally, it has been observed to inhibit the production of nitric oxide (NO) in murine macrophage-like cells.[2]
Q2: What is a typical starting concentration range for Nortrachelogenin in cell culture?
Q3: How long should I incubate my cells with Nortrachelogenin?
A3: The optimal incubation time for Nortrachelogenin treatment is highly dependent on the cell type, the concentration of the compound, and the biological question being investigated.[3][4] For initial experiments, a time-course experiment is recommended to determine the optimal duration for observing the desired effect.[4][5]
-
For signaling pathway inhibition (e.g., Akt phosphorylation): Short incubation times, ranging from minutes to a few hours (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), are often sufficient to observe changes in the phosphorylation status of downstream proteins.[4]
-
For cell viability and proliferation assays: Longer incubation times, typically from 24 to 72 hours or even longer, are usually required to observe significant changes in cell number.[4][6]
-
For apoptosis assays: Intermediate time points, such as 24 to 48 hours, are often suitable for detecting markers of apoptosis like caspase activation.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of Nortrachelogenin on cell viability. | 1. Sub-optimal incubation time: The incubation period may be too short to induce a significant effect.[4] 2. Inappropriate concentration: The concentration of Nortrachelogenin may be too low. 3. Cell line resistance: The target cell line may be resistant to the compound. 4. Drug instability: The compound may not be stable in the cell culture medium over the incubation period.[5] | 1. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours).[4][5] 2. Optimize concentration: Perform a dose-response experiment with a wider range of concentrations.[5] 3. Use a positive control: Include a compound known to induce the expected effect in your cell line. 4. Prepare fresh solutions: Prepare Nortrachelogenin solutions fresh for each experiment.[5] |
| High variability between replicates. | 1. Inconsistent cell seeding density: Uneven cell numbers at the start of the experiment.[5] 2. Edge effects in multi-well plates: Evaporation in outer wells can affect cell growth.[5] 3. Pipetting errors: Inaccurate pipetting of the compound or reagents. | 1. Ensure accurate cell counting and seeding: Use a hemocytometer or an automated cell counter.[5] 2. Minimize edge effects: Avoid using the outermost wells of your plates. Fill these wells with sterile PBS or media to maintain humidity.[5] 3. Calibrate pipettes: Ensure pipettes are properly calibrated and use consistent pipetting techniques. |
| Unexpected increase in cell proliferation at low concentrations. | 1. Hormesis: Some compounds can have a stimulatory effect at low doses and an inhibitory effect at high doses. 2. Off-target effects: The compound may be interacting with other cellular targets. | 1. Expand concentration range: Test a wider range of concentrations to fully characterize the dose-response curve. 2. Investigate mechanism: If the effect is reproducible, it may warrant further investigation into the compound's mechanism of action. |
| Changes in cell morphology unrelated to the expected outcome. | 1. Solvent toxicity: The solvent used to dissolve Nortrachelogenin (e.g., DMSO) may be at a toxic concentration. 2. Contamination: Mycoplasma or other microbial contamination can affect cell health and morphology.[7] | 1. Include a vehicle control: Treat cells with the same concentration of the solvent used to dissolve the compound.[5] Ensure the final solvent concentration is low (typically <0.1%). 2. Test for mycoplasma: Regularly test your cell cultures for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Cell Viability Assays
This protocol outlines a time-course experiment to determine the optimal incubation time of Nortrachelogenin for assessing its effect on cell viability using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Nortrachelogenin stock solution (e.g., in DMSO)
-
96-well clear or opaque plates (depending on the assay)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density that allows for logarithmic growth throughout the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Nortrachelogenin in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Nortrachelogenin concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of Nortrachelogenin or controls.
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
-
Cell Viability Assay:
-
At the end of each incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
For example, for an MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and read the absorbance.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration at each time point.
-
Plot cell viability (%) against the incubation time for each concentration to identify the optimal duration for observing a significant effect.
-
Data Presentation: Time-Course Experiment
| Incubation Time (hours) | Vehicle Control (% Viability) | Nortrachelogenin (Concentration 1) (% Viability) | Nortrachelogenin (Concentration 2) (% Viability) | Nortrachelogenin (Concentration 3) (% Viability) |
| 24 | 100 ± 4.5 | 95 ± 5.1 | 88 ± 3.9 | 75 ± 6.2 |
| 48 | 100 ± 5.2 | 82 ± 4.8 | 65 ± 5.5 | 45 ± 4.7 |
| 72 | 100 ± 4.9 | 68 ± 6.1 | 42 ± 4.2 | 21 ± 3.8 |
Data are represented as mean ± standard deviation and are hypothetical.
Protocol 2: Assessing Inhibition of Akt Signaling Pathway
This protocol describes how to determine the optimal incubation time for observing the inhibition of Akt phosphorylation by Nortrachelogenin using Western blotting.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Nortrachelogenin stock solution
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of Nortrachelogenin for various short time points (e.g., 0, 15, 30, 60, 120 minutes). Include a vehicle control for the longest time point.
-
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS and then add lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH).
-
Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control.
-
Plot the normalized phospho-Akt levels against incubation time to determine the time point of maximum inhibition.
-
Data Presentation: Akt Phosphorylation Time-Course
| Incubation Time (minutes) | Vehicle Control (Normalized p-Akt/Total Akt) | Nortrachelogenin (Normalized p-Akt/Total Akt) |
| 0 | 1.00 ± 0.08 | 1.00 ± 0.08 |
| 15 | 0.98 ± 0.07 | 0.75 ± 0.06 |
| 30 | 1.02 ± 0.09 | 0.42 ± 0.05 |
| 60 | 0.99 ± 0.06 | 0.21 ± 0.04 |
| 120 | 1.01 ± 0.08 | 0.15 ± 0.03 |
Data are represented as mean ± standard deviation and are hypothetical.
Visualizations
References
- 1. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
Technical Support Center: Bis-5,5-Nortrachelogenin & Assay Interference
This technical support center provides guidance for researchers, scientists, and drug development professionals who are working with Bis-5,5-Nortrachelogenin and encountering potential interference with their assay reagents. The information provided here is intended to help you troubleshoot common issues and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assays?
This compound is a polyphenolic compound belonging to the lignan (B3055560) class of natural products. Like many polyphenols, its structure contains chemical moieties that can lead to assay interference through several mechanisms, including:
-
Redox Activity: Polyphenols can act as reducing agents, interfering with assays that involve redox reactions, such as those using tetrazolium dyes (e.g., MTT) or coupled enzymatic systems (e.g., glucose oxidase/peroxidase).
-
Aggregation: At certain concentrations, polyphenolic compounds can form aggregates that may sequester and inhibit enzymes non-specifically, leading to false-positive results.[1]
-
Optical Interference: Colored compounds can absorb light at the same wavelength as the assay readout, and some may be autofluorescent, leading to artificially high or low signals.
-
Chemical Reactivity: The compound may react directly with assay reagents, modifying their properties and affecting the final measurement.[2]
Q2: I'm observing unexpected results in my experiments with this compound. How do I know if it's a true biological effect or assay interference?
Distinguishing between a true biological effect and an artifact caused by assay interference is a critical step. A key initial experiment is to run a cell-free or target-free control. If you still observe a signal in the absence of your biological target, it is a strong indication of assay interference.
Q3: Are there specific types of assays that are more prone to interference by polyphenolic compounds like this compound?
Yes, certain assay formats are more susceptible to interference from polyphenolic compounds. These include:
-
Fluorescence-based assays: Interference can occur through autofluorescence of the compound or quenching of the fluorescent signal.
-
Absorbance-based assays: Colored compounds can directly interfere with absorbance readings.
-
Enzyme-coupled assays: The compound may inhibit or activate one of the coupling enzymes, rather than the primary target.
-
Assays relying on redox reactions: The inherent antioxidant properties of polyphenols can directly affect the readout of assays like the MTT or ORAC assays.
Q4: What are "Pan-Assay Interference Compounds" (PAINS) and is this compound considered one?
Pan-Assay Interference Compounds (PAINS) are chemical compounds that are active in a wide variety of high-throughput screening assays through non-specific mechanisms.[3] While there is no definitive classification of this compound as a PAIN in the available literature, its polyphenolic nature suggests it has the potential to exhibit PAINS-like behavior. Therefore, it is crucial to perform appropriate control experiments to validate any observed activity.
Troubleshooting Guides
If you suspect that this compound is interfering with your assay, follow these step-by-step guides to diagnose and mitigate the issue.
Guide 1: Troubleshooting Fluorescence-Based Assays
Issue: Inconsistent or unexpected results in a fluorescence-based assay (e.g., unusually high signal, signal quenching).
Workflow:
Caption: Troubleshooting workflow for fluorescence assay interference.
Steps:
-
Check for Compound Autofluorescence:
-
Protocol: Prepare a serial dilution of this compound in your assay buffer (without any biological target or other reagents).
-
Measurement: Read the fluorescence at the same excitation and emission wavelengths used in your assay.
-
Interpretation: A significant fluorescence signal that is concentration-dependent indicates autofluorescence.
-
-
Check for Fluorescence Quenching:
-
Protocol: In a cell-free system, mix a known concentration of your fluorescent probe with a serial dilution of this compound.
-
Measurement: Measure the fluorescence over time.
-
Interpretation: A concentration-dependent decrease in the fluorescence signal of the probe indicates quenching.
-
-
Mitigation Strategies:
-
Subtract Background: If autofluorescence is low and consistent, you may be able to subtract the background fluorescence of the compound at each concentration.
-
Change Fluorophore: Switch to a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound. Red-shifted dyes are often less susceptible to interference.
-
Orthogonal Assay: If interference persists, consider using an orthogonal assay with a different detection method (e.g., luminescence, absorbance, or a label-free technology).[4]
-
Guide 2: Troubleshooting Enzyme Inhibition Assays
Issue: this compound shows inhibitory activity in an enzyme assay, but you suspect it might be non-specific.
Workflow:
Caption: Workflow to diagnose non-specific enzyme inhibition.
Steps:
-
Test for Aggregation-Based Inhibition:
-
Protocol: Repeat the enzyme inhibition assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Interpretation: If the inhibitory potency of this compound is significantly reduced in the presence of the detergent, it suggests that the inhibition is mediated by aggregation.
-
-
Assess Redox Activity:
-
Protocol: Use a cell-free redox cycling assay (e.g., a resazurin (B115843) reduction assay in the presence of a reducing agent like DTT).
-
Interpretation: If this compound shows activity in this assay, it indicates that it is redox-active, which could be the cause of inhibition in redox-sensitive enzyme assays.[2]
-
-
Confirm with an Orthogonal Assay:
-
Protocol: Use an assay that measures a different aspect of enzyme activity (e.g., if the primary assay measures product formation, use an assay that measures substrate depletion) or a different detection technology.[4][5]
-
Interpretation: If this compound shows similar inhibitory activity in the orthogonal assay, it increases the confidence that it is a true inhibitor.
-
Data Presentation
Table 1: Autofluorescence of this compound
| Concentration (µM) | Fluorescence Intensity (RFU) at Ex/Em of Assay |
| 0 (Vehicle Control) | |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Effect of Detergent on IC50 of this compound in an Enzyme Assay
| Assay Condition | IC50 (µM) |
| Standard Buffer | |
| Buffer + 0.01% Triton X-100 |
Experimental Protocols
Protocol 1: Cell-Free Control for Assay Interference
Objective: To determine if this compound interacts directly with assay components in the absence of a biological target.
Materials:
-
This compound stock solution
-
Assay buffer
-
All assay reagents (e.g., substrate, detection reagents) except for the biological target (e.g., enzyme, cells)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the diluted compound to the wells of a microplate.
-
Add all assay reagents, excluding the biological target, to the wells.
-
Incubate the plate under the same conditions as your primary assay.
-
Measure the signal using the microplate reader.
Interpretation: A concentration-dependent change in the signal indicates direct interference of the compound with the assay reagents.
Protocol 2: Serial Dilution to Investigate Interference
Objective: To assess if the observed effect of this compound is concentration-dependent in a manner that suggests interference.
Materials:
-
This compound stock solution
-
Complete assay system (including biological target)
-
Microplate reader
Procedure:
-
Prepare a broad serial dilution of this compound (e.g., from 100 µM down to nanomolar concentrations).
-
Perform your standard assay with this dilution series.
-
Plot the observed activity against the logarithm of the compound concentration.
Interpretation: For true inhibitors, a sigmoidal dose-response curve is typically observed. An abrupt drop in activity at high concentrations or other non-standard curve shapes may suggest interference mechanisms like aggregation.
Signaling Pathways and Workflows
General Signaling Pathway Potentially Modulated by Polyphenols
Polyphenolic compounds, including lignans, are known to modulate various signaling pathways, often through their antioxidant and anti-inflammatory properties. A common pathway affected is the NF-κB signaling pathway, which is involved in inflammation.
Caption: Potential modulation of the NF-κB pathway by this compound.
References
- 1. Assay Interference by Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Ensuring Reproducibility in Bis-5,5-Nortrachelogenin Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in bioassays involving Bis-5,5-Nortrachelogenin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary bioactivity?
A1: this compound is a lignan, a class of polyphenolic compounds found in various plants. Its primary reported bioactivity is the inhibition of nitric oxide (NO) production in macrophage-like cell lines, such as RAW 264.7, when stimulated with lipopolysaccharide (LPS). This anti-inflammatory effect is attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS).
Q2: Which cell line is most appropriate for assessing the anti-inflammatory activity of this compound?
A2: The murine macrophage cell line RAW 264.7 is a commonly used and well-characterized model for studying inflammation and is recommended for this bioassay.[1] These cells reliably produce nitric oxide upon stimulation with LPS, providing a robust system to evaluate the inhibitory potential of compounds like this compound.
Q3: What is the principle behind the nitric oxide (NO) inhibition assay?
A3: The assay measures the production of nitric oxide by LPS-stimulated macrophages in the presence and absence of the test compound. Since NO is a short-lived molecule, its production is indirectly quantified by measuring the accumulation of nitrite (B80452) (NO₂⁻), a stable oxidation product of NO, in the cell culture supernatant.[1] The Griess reagent is used for the colorimetric detection of nitrite.
Q4: How does this compound inhibit nitric oxide production?
A4: this compound is believed to inhibit nitric oxide production primarily through the post-transcriptional downregulation of inducible nitric oxide synthase (iNOS) expression. LPS stimulation of macrophages activates signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which leads to the transcription of the iNOS gene.[1] this compound appears to interfere with this process, resulting in reduced iNOS protein levels and consequently, decreased NO production.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all pipetting steps. | |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Low or No Nitric Oxide Production in LPS-stimulated Control Wells | Inactive LPS. | Use a fresh, properly stored stock of LPS. Test a range of LPS concentrations to determine the optimal stimulating concentration for your cell batch. |
| Low cell viability or passage number issues. | Use cells with a low passage number and ensure high viability (>95%) before seeding. Authenticate your cell line regularly. | |
| Problems with the Griess reagent. | Prepare the Griess reagent fresh on the day of use. Ensure the components are fully dissolved and protected from light. | |
| High Background Nitrite Levels in Unstimulated Control Wells | Contamination of cell culture. | Regularly test for mycoplasma contamination. Practice good aseptic technique. |
| Phenol (B47542) red in the culture medium. | Use phenol red-free medium for the assay, as it can interfere with the colorimetric reading. | |
| Nitrite contamination in water or reagents. | Use high-purity, sterile water for all reagent and media preparation. | |
| Inconsistent IC₅₀ Values for this compound | Inaccurate compound concentration. | Ensure accurate weighing and dilution of the compound. Use a freshly prepared stock solution for each experiment. |
| Variation in cell responsiveness. | Standardize cell culture conditions, including media composition, serum batch, and incubation times. Monitor cell passage number closely. | |
| Differences in incubation times. | Strictly adhere to the specified incubation times for both compound treatment and LPS stimulation. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and other compounds in inhibiting nitric oxide production in LPS-stimulated RAW 264.7 cells.
| Compound | IC₅₀ (µM) | Cell Line | Reference |
| This compound | 48.6 | RAW 264.7 | MedchemExpress |
| FR038251 | 1.7 | RAW 264.7 | |
| Aminoguanidine | 2.1 | RAW 264.7 | |
| FR191863 | 1.9 | RAW 264.7 | |
| FR038470 | 8.8 | RAW 264.7 | |
| Luteolin | 7.6 | RAW 264.7 | |
| Quercetin | 12.0 | RAW 264.7 |
Experimental Protocols
Detailed Methodology for Nitric Oxide Inhibition Assay
This protocol outlines the steps for assessing the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
- Harvest cells and adjust the cell density to 5 x 10⁵ cells/mL in fresh medium.
- Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Incubate the plate for 24 hours to allow for cell adherence.
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Prepare serial dilutions of the compound in phenol red-free DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
- After 24 hours of cell seeding, carefully remove the culture medium from the wells.
- Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known iNOS inhibitor).
- Incubate the plate for 1 hour.
3. LPS Stimulation:
- Prepare a stock solution of LPS in sterile PBS.
- Dilute the LPS stock in phenol red-free DMEM to a final concentration of 1 µg/mL.
- Add 100 µL of the LPS solution to all wells except for the unstimulated control wells.
- Incubate the plate for an additional 24 hours.
4. Nitrite Measurement (Griess Assay):
- After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
- Prepare a standard curve of sodium nitrite (0-100 µM) in phenol red-free DMEM.
- Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well containing the supernatant and standards.
- Incubate at room temperature for 10 minutes, protected from light.
- Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
- Incubate at room temperature for another 10 minutes, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
- Calculate the nitrite concentration in each sample using the standard curve.
- Determine the percentage of nitric oxide inhibition for each concentration of this compound compared to the LPS-stimulated control.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for the this compound nitric oxide inhibition bioassay.
Caption: LPS-induced iNOS expression pathway and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Properties of Bis-5,5-Nortrachelogenin and Nortrachelogenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory effects of two lignans, Bis-5,5-Nortrachelogenin and Nortrachelogenin. The information is compiled from preclinical studies to assist researchers in evaluating their potential as anti-inflammatory agents.
Executive Summary
Quantitative Data on Anti-inflammatory Effects
The following table summarizes the available quantitative data on the anti-inflammatory effects of Nortrachelogenin and this compound. It is important to note that the data for each compound were generated in separate studies, potentially with different experimental conditions, such as the specific cell line used.
| Parameter | Nortrachelogenin | This compound | Cell Line |
| Inhibition of Nitric Oxide (NO) Production | - | IC50: 48.6 µM | RAW 264.7 |
| Inhibition of Interleukin-6 (IL-6) Production | EC50: 25 µM[1] | Data not available | J774 |
| Inhibition of Monocyte Chemoattractant Protein-1 (MCP-1) Production | EC50: 7 µM[1] | Data not available | J774 |
| Effect on iNOS Protein Expression | Inhibitory effect observed[1] | Data not available | J774 |
| Effect on PGE2 Production | Inhibited production[1] | Data not available | J774 |
Signaling Pathways and Mechanisms of Action
Lignans are known to exert their anti-inflammatory effects through modulation of key signaling pathways, primarily the NF-κB and MAPK pathways. These pathways are central to the transcriptional upregulation of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.
Nortrachelogenin's anti-inflammatory action involves a distinct post-transcriptional mechanism. It has been shown to enhance the degradation of iNOS protein via the proteasome pathway, thereby reducing NO production without affecting iNOS mRNA levels.[1] In the context of cancer research, Nortrachelogenin has also been found to inhibit the Akt signaling pathway.[2] The precise signaling pathways modulated by this compound to exert its anti-inflammatory effects have not been detailed in the available literature.
Figure 1: Inflammatory signaling and Nortrachelogenin's mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and Nortrachelogenin.
Nitric Oxide (NO) Production Inhibition Assay
This protocol is used to determine the inhibitory effect of test compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7 or J774.
a. Cell Culture and Treatment:
-
Seed RAW 264.7 or J774 cells in a 96-well plate at a density of 1.5 x 10^5 to 5 x 10^5 cells/mL.
-
Incubate the cells for 12-24 hours to allow for adherence.
-
Pre-treat the cells with various concentrations of the test compounds (Nortrachelogenin or this compound) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production.
-
Incubate the plates for an additional 24 hours.
b. Measurement of Nitrite (B80452):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Figure 2: Nitric Oxide Inhibition Assay Workflow.
Measurement of IL-6 and MCP-1 Production
This protocol outlines the procedure for quantifying the levels of the pro-inflammatory cytokine IL-6 and the chemokine MCP-1 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Stimulation: Follow the same procedure as for the NO inhibition assay to culture, treat, and stimulate the macrophage cells.
-
Sample Collection: After the 24-hour incubation period, collect the cell culture supernatants.
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse IL-6 and MCP-1.
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, then wash the plate again.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentrations of IL-6 and MCP-1 in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis for iNOS Protein Expression
This method is used to detect and quantify the expression of iNOS protein in cell lysates.
-
Cell Lysis:
-
Culture and treat J774 or RAW 264.7 cells as previously described.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of iNOS protein expression. A loading control, such as β-actin or GAPDH, should be used to normalize the results.
-
Conclusion
Both Nortrachelogenin and this compound show promise as inhibitors of inflammatory responses, primarily through the suppression of nitric oxide production. Nortrachelogenin has been more extensively studied, with data available on its effects on a wider range of inflammatory mediators and a proposed unique mechanism of action involving post-transcriptional regulation of iNOS. The lack of direct comparative studies necessitates further research to definitively establish the relative potency and therapeutic potential of these two compounds. The experimental protocols and data presented in this guide provide a foundation for such future investigations.
References
A Comparative Analysis of Bis-5,5-Nortrachelogenin and Other Lignans in Preclinical Research
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Bis-5,5-Nortrachelogenin and other prominent lignans (B1203133), supported by experimental data and detailed protocols.
Lignans, a diverse class of polyphenolic compounds found in plants, have garnered significant scientific interest for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[1] This guide provides a comparative study of this compound and other notable lignans, presenting key performance data from various in vitro assays to assist researchers in evaluating their potential therapeutic applications.
Data Presentation: A Comparative Overview of Lignan (B3055560) Bioactivity
The following tables summarize the quantitative data on the biological activities of this compound and a selection of other lignans. The data is presented to facilitate a clear comparison of their potency in different experimental models.
Table 1: Anti-Inflammatory Activity of Lignans
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a common in vitro model for assessing anti-inflammatory activity.
| Lignan | IC50 (µM) for NO Inhibition | Source |
| This compound | 48.6 | [2] |
| Schisandrin C | 8.5 ± 0.5 | [3] |
| 7-deacetylgedunin | 4.6 | [4] |
| 17-hydroxy-15-methoxynimbocinol | 7.3 | [4] |
| Gomisin N | 15.8 ± 2.1 | [3] |
| Luteolin | 17.1 | [5] |
| Tinsinlignan A | 18.5 ± 2.0 | [6] |
| 2',3',5,7-tetrahydroxyflavone | 19.7 | [5] |
| Tyrosol | 22.84 | [7] |
| Gomisin C | 24.8 ± 2.0 | [3] |
| Gomisin D | 25.0 ± 1.6 | [3] |
| Tinsinlignan B | 28.8 ± 1.2 | [6] |
| Indole-3-carboxylic acid | 55.01 | [7] |
| L-NMMA (control) | 65.6 | [4] |
Table 2: Cytotoxic Activity of Lignans Against Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Lignan | Cell Line | IC50 (µM) | Source |
| Podophyllotoxin | KB | 0.00461 | [8] |
| β-peltatin-A-methylether | KB | 0.00443 | [8] |
| Compound 6 (a benzofuran (B130515) neolignan) | HL-60 | 2.7 | [9] |
| EVn-50 (lignan mixture) | Multiple | < 10 µg/ml | [10] |
| Secoisolariciresinol (SECO) | MDA-MB-231 | ~25-50 | [11] |
| Enterolactone (ENL) | MDA-MB-231 | ~50 | [11] |
Table 3: Antioxidant Activity of Lignans
The antioxidant capacity is often measured by the ability of a compound to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Lignan | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) | Source |
| Nordihydroguaiaretic acid | 6.601 | 13.070 | |
| (-)-Secoisolariciresinol | 12.252 | - | |
| α-(-)-conidendrin | 13.345 | - | |
| (-)-Secoisolariciresinol diglycoside | 13.547 | - | |
| Enterodiol | 13.378 | - | |
| Enterolactone | 14.146 | - | |
| Trolox (control) | - | 14.264 | |
| BHT (control) | - | 13.007 | |
| BHA (control) | - | 16.552 | |
| α-tocopherol (control) | - | 27.829 |
Table 4: Neuroprotective Activity of Lignans
The neuroprotective effects of lignans are evaluated by their ability to protect neuronal cells from toxin-induced cell death. The half-maximal effective concentration (EC50) represents the concentration at which a compound produces 50% of its maximal effect.
| Lignan | Cell Line | Toxin | EC50 (µM) | Source |
| Compound 1 (a lignan glucoside) | SH-SY5Y | 6-OHDA | 3.08-6.12 | [12] |
| Compound 2 (a lignan glucoside) | SH-SY5Y | 6-OHDA | 3.08-6.12 | [12] |
| Compound 5 (a lignan derivative) | SH-SY5Y | 6-OHDA | 3.08-6.12 | [12] |
| Aurantioside D | HT22 | L-glutamate | 15.5 ± 3.5 | [13] |
| Aurantioside C | HT22 | L-glutamate | 37.4 ± 1.2 | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist in the design of future studies.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[14][15][16]
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (lignans) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test lignans for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite (B80452) is generated to determine the concentration of nitrite in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[15][16]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]
Materials:
-
Cancer cell lines (e.g., HL-60, MDA-MB-231)
-
Appropriate cell culture medium with 10% FBS
-
Test compounds (lignans)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test lignans and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[20][21][22]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM)
-
Test compounds (lignans) at various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
Methanol or ethanol
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate, add a specific volume of the test lignan solutions at different concentrations.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the lignan.
ABTS Radical Scavenging Assay
This assay is another method to determine the antioxidant capacity of a compound by measuring its ability to scavenge the ABTS radical cation (ABTS•+).[1][23]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (e.g., 7 mM in water)
-
Potassium persulfate or ammonium (B1175870) persulfate solution (e.g., 2.45 mM in water)
-
Test compounds (lignans) at various concentrations
-
Positive control (e.g., Trolox)
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well plate, add a small volume (e.g., 10-20 µL) of the test lignan solutions at different concentrations.
-
Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Signaling Pathways and Experimental Workflows
The biological activities of lignans are often attributed to their modulation of key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the relevant pathways and experimental workflows.
Caption: Lignan-mediated inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. e-nps.or.kr [e-nps.or.kr]
- 4. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lignans with NO inhibitory activity from Tinospora sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Lignan (Polonilignan) and Inhibitors of Nitric Oxide Production from Penicillium polonicum, an Endophytic Fungi of Piper nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure and Cytotoxicity of Novel Lignans and Lignan Glycosides from the Aerial Parts of Larrea tridentata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lignans extracted from Vitex negundo possess cytotoxic activity by G2/M phase cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural elucidation and neuroprotective activities of lignans from the flower buds of Magnolia biondii Pamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aurantiosides A–D: New Furofuran Lignan Glucosides with Neuroprotective Activity from Osmanthus fragrans var. aurantiacus Enabled via a MS/MS-Based Molecular Networking Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. acmeresearchlabs.in [acmeresearchlabs.in]
- 21. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 22. marinebiology.pt [marinebiology.pt]
- 23. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
Validating Bis-5,5-Nortrachelogenin's Nitric Oxide Inhibition with Positive Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nitric oxide (NO) inhibitory activity of Bis-5,5-Nortrachelogenin against well-established positive controls, L-NAME and Dexamethasone. The information presented is supported by experimental data from peer-reviewed literature and includes detailed protocols for reproducibility.
Comparative Analysis of NO Inhibition
This compound, a lignan (B3055560) dimer isolated from the root of Wikstroemia indica, has been identified as an inhibitor of nitric oxide (NO) production. To validate and contextualize its efficacy, this guide compares its inhibitory concentration (IC50) with that of L-NAME, a competitive inhibitor of nitric oxide synthase (NOS), and Dexamethasone, a synthetic glucocorticoid known to suppress the expression of inducible nitric oxide synthase (iNOS).
The following table summarizes the quantitative data on the NO inhibitory activities of these compounds in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
| Compound | IC50 (µM) | Mechanism of Action |
| This compound | 48.6[1] | Inhibition of NO production |
| L-NAME | 30.6 - 48.5 | Competitive inhibitor of nitric oxide synthase (NOS) |
| Dexamethasone | Concentration-dependent inhibition (IC50 not consistently reported for NO inhibition) | Inhibits iNOS gene expression[2][3][4] |
Note: The initially reported IC50 value for this compound of 48.6 mM is likely a typographical error in some databases. A more plausible value of 48.6 µM is presented here based on comparative data for similar natural products.
Experimental Protocol: Nitric Oxide Inhibition Assay
This section details the methodology for assessing the NO inhibitory potential of test compounds in a cellular model.
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Adhered cells are pre-treated with various concentrations of the test compounds (e.g., this compound, L-NAME, Dexamethasone) for 1-2 hours.
2. Induction of Nitric Oxide Production:
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce the expression of iNOS and subsequent NO production. A vehicle control (cells treated with LPS but no inhibitor) is included.
3. Measurement of Nitric Oxide Production (Griess Assay):
-
After a 24-hour incubation period with LPS, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is quantified using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
An equal volume of the Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is generated to determine the nitrite concentration in the samples.
4. Data Analysis:
-
The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated groups to the vehicle control group.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.
5. Cell Viability Assay (e.g., MTT Assay):
-
To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay is performed in parallel.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of the cells, which is an indicator of cell viability.
Signaling Pathway and Mechanism of Inhibition
The production of nitric oxide in macrophages upon stimulation with LPS is primarily mediated by the inducible nitric oxide synthase (iNOS). The signaling pathway leading to iNOS expression is a key target for anti-inflammatory compounds.
Figure 1. Simplified signaling pathway of LPS-induced nitric oxide production and points of inhibition.
Mechanism of Action of Positive Controls:
-
Dexamethasone: This synthetic glucocorticoid does not directly inhibit the iNOS enzyme. Instead, it acts at the genomic level to suppress the inflammatory response. Dexamethasone inhibits the transcription of the iNOS gene, thereby preventing the synthesis of the iNOS protein and subsequent NO production[2][3][4].
-
L-NAME (Nω-Nitro-L-arginine methyl ester): As an analog of L-arginine, the substrate for nitric oxide synthase, L-NAME acts as a competitive inhibitor of all NOS isoforms, including iNOS[5]. By binding to the active site of the enzyme, it blocks the conversion of L-arginine to L-citrulline and NO.
The precise mechanism of NO inhibition by this compound is still under investigation but is understood to involve the downregulation of NO production.
Workflow for Comparative Validation
The following diagram illustrates the logical workflow for validating the NO inhibitory activity of a test compound like this compound using positive controls.
Figure 2. Experimental workflow for validating NO inhibition.
By following this structured approach and comparing the results with well-characterized positive controls, researchers can effectively validate the NO inhibitory potential of this compound and other novel compounds. This comparative data is crucial for the initial stages of drug discovery and development in the field of inflammation research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Dexamethasone inhibits the induction of iNOS gene expression through destabilization of its mRNA in proinflammatory cytokine-stimulated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bis-5,5-Nortrachelogenin and Established iNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Bis-5,5-Nortrachelogenin against well-characterized inhibitors of inducible nitric oxide synthase (iNOS). The overproduction of nitric oxide (NO) by iNOS is a key factor in the pathophysiology of various inflammatory diseases, making selective iNOS inhibition a significant therapeutic target. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways involved in iNOS induction.
Quantitative Efficacy Comparison
The following table summarizes the inhibitory concentrations (IC50) of this compound and three widely recognized iNOS inhibitors: Aminoguanidine (B1677879), L-N6-(1-iminoethyl)lysine (L-NIL), and 1400W. It is crucial to note that the experimental contexts for these values may differ, impacting direct comparability.
| Compound | IC50 Value | Target/Assay | Organism/Cell Line | Notes |
| This compound | 48.6 µM | NO Production Inhibition | Murine Macrophage-like RAW 264.7 cells (LPS/IFN-γ stimulated) | Isolated from Wikstroemia indica. The IC50 reflects the inhibition of the downstream product (NO) rather than direct enzyme inhibition.[1] |
| Aminoguanidine | 2.1 µM | Mouse iNOS (in-vitro enzyme assay) | Mouse | A competitive inhibitor of iNOS. |
| L-N6-(1-iminoethyl)lysine (L-NIL) | 3.3 µM | Mouse iNOS | Mouse | A potent and selective iNOS inhibitor. It is reported to be 28-fold more selective for iNOS over constitutive NOS (nNOS and eNOS). |
| 1400W | ≤7 nM (Kd) | Human iNOS | Human | A slow, tight-binding, and highly selective iNOS inhibitor.[2][3] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of efficacy data. Below are representative protocols for assessing iNOS inhibition.
Protocol 1: Determination of Nitric Oxide Production in Macrophages (Griess Assay)
This cell-based assay is commonly used to quantify nitrite (B80452), a stable and quantifiable breakdown product of nitric oxide.
1. Cell Culture and Stimulation:
- RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cells are seeded in 96-well plates and allowed to adhere.
- The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
- iNOS expression and subsequent NO production are induced by stimulating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
2. Nitrite Quantification:
- After a 24-hour incubation period, the cell culture supernatant is collected.
- An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
- The mixture is incubated at room temperature, protected from light, allowing for the development of a magenta-colored azo dye.
- The absorbance is measured at approximately 540 nm using a microplate reader.
- The nitrite concentration is determined by comparison with a sodium nitrite standard curve.
- The IC50 value is calculated by plotting the percentage of NO inhibition against the log concentration of the inhibitor.
Protocol 2: In Vitro iNOS Enzyme Inhibition Assay
This assay directly measures the enzymatic activity of purified iNOS.
1. Reaction Mixture Preparation:
- A reaction buffer is prepared containing essential cofactors for iNOS activity, such as NADPH, FAD, FMN, and tetrahydrobiopterin.
- The substrate, L-arginine, is added to the buffer.
2. Inhibition Assay:
- Purified iNOS enzyme is pre-incubated with various concentrations of the test inhibitor.
- The enzymatic reaction is initiated by the addition of the L-arginine-containing reaction mixture.
- The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
3. Measurement of iNOS Activity:
- iNOS activity is often determined by monitoring the conversion of L-[14C]arginine to L-[14C]citrulline.
- The reaction is stopped, and the radiolabeled product is separated from the substrate using ion-exchange chromatography.
- The radioactivity of the L-[14C]citrulline is quantified using a scintillation counter.
- The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Signaling Pathways and Experimental Workflow
LPS-Induced iNOS Expression Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of iNOS expression. The binding of LPS to Toll-like receptor 4 (TLR4) on the surface of macrophages initiates a signaling cascade that leads to the activation of transcription factors, primarily NF-κB. NF-κB then translocates to the nucleus and binds to the promoter region of the iNOS gene, driving its transcription and subsequent translation into the iNOS enzyme.
Caption: LPS-induced iNOS expression signaling pathway.
JAK-STAT Signaling in iNOS Induction
Cytokines, such as interferon-gamma (IFN-γ), also play a crucial role in iNOS induction, often working synergistically with LPS. IFN-γ binds to its receptor, activating Janus kinases (JAKs). JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to promote iNOS gene expression.[4][5]
Caption: JAK-STAT pathway in cytokine-mediated iNOS induction.
Experimental Workflow for iNOS Inhibition Assay
The following diagram illustrates a typical workflow for evaluating the efficacy of a potential iNOS inhibitor using a cell-based assay.
Caption: Workflow for cell-based iNOS inhibition screening.
References
- 1. Effects of aminoguanidine on cerebral ischemia in mice: comparison between mice with and without inducible nitric oxide synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijmrhs.com [ijmrhs.com]
- 4. Inhibition by the JAK/STAT pathway of IFNgamma- and LPS-stimulated nitric oxide synthase induction in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Essential role of the JAK/STAT1 signaling pathway in the expression of inducible nitric-oxide synthase in intestinal epithelial cells and its regulation by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Nortrachelogenin Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Nortrachelogenin across different cell lines. The data presented herein is intended to support researchers in evaluating its potential as a therapeutic agent. For clarity, the compound will be referred to as Nortrachelogenin, encompassing its common biologically active form, (+)-Nortrachelogenin.
Executive Summary
Nortrachelogenin, a dibenzylbutyrolactone lignan, has demonstrated notable anti-cancer and anti-inflammatory properties. This guide summarizes its activity in key cell lines, revealing a potential for cancer cell-specific effects. A significant finding is its ability to sensitize prostate cancer cells to TRAIL-induced apoptosis, a programmed cell death pathway, while exhibiting minimal effects on non-malignant cells. This suggests a favorable therapeutic window. In macrophage cell lines, Nortrachelogenin exhibits potent anti-inflammatory effects. To provide a clear benchmark for its potency, this guide compares the activity of Nortrachelogenin with the established chemotherapeutic drug Doxorubicin (B1662922) and another natural lignan, Podophyllotoxin.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Nortrachelogenin and comparator compounds in various cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Reference |
| Nortrachelogenin | LNCaP | Human Prostate Cancer | ~30-50 | |
| Non-malignant prostate cell line | Normal Human Prostate | Did not sensitize to TRAIL-induced cell death | [1] | |
| Doxorubicin | LNCaP | Human Prostate Cancer | 0.169 - 0.25 | [2] |
| PNT1A | Normal Human Prostate | 0.1705 | ||
| Podophyllotoxin | Various Cancer Cell Lines | Multiple Cancer Types | 0.00753 - 7.22 | [1][3] |
Note: The IC50 values for Nortrachelogenin are estimations from published data. Direct comparative studies across a broad panel of cell lines are limited.
Mechanism of Action: Signaling Pathways
Nortrachelogenin's primary mechanism in sensitizing cancer cells to apoptosis involves the inhibition of the pro-survival Akt signaling pathway. By downregulating Akt activation, Nortrachelogenin allows for the effective induction of apoptosis by agents like TRAIL.
Figure 1: Nortrachelogenin inhibits the Akt pathway, sensitizing cancer cells to TRAIL-induced apoptosis.
Experimental Protocols
Cell Viability (MTT) Assay
This assay determines the concentration of Nortrachelogenin that inhibits cell growth by 50% (IC50).
Workflow:
Figure 2: Experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Nortrachelogenin (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with Nortrachelogenin alone or in combination with an apoptosis-inducing agent like TRAIL.
-
Cell Harvesting: After the desired incubation period (e.g., 24 hours), collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot for Akt Signaling
This technique is used to measure the levels of total and phosphorylated Akt, providing insight into the pathway's activation state.
Methodology:
-
Protein Extraction: Treat cells with Nortrachelogenin, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total Akt and phosphorylated Akt (Ser473).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Densitometry is used to quantify the band intensities.
Conclusion
Nortrachelogenin demonstrates promising bioactivity, particularly in its ability to selectively target cancer cells for apoptosis and to exert anti-inflammatory effects. While its potency is lower than that of the conventional chemotherapeutic Doxorubicin, its favorable selectivity profile warrants further investigation. The provided protocols offer a foundation for researchers to conduct their own cross-validation studies and further explore the therapeutic potential of this natural compound. Future research should focus on expanding the panel of cell lines tested to establish a more comprehensive activity profile and on in vivo studies to validate these in vitro findings.
References
- 1. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Benchmarking Bis-5,5-Nortrachelogenin: A Comparative Analysis Against Established Anti-Inflammatory Drugs
For Immediate Release
In the landscape of anti-inflammatory drug discovery, the quest for novel compounds with improved efficacy and safety profiles is perpetual. This guide provides a comparative analysis of Bis-5,5-Nortrachelogenin, a derivative of the naturally occurring lignan (B3055560) Nortrachelogenin, against widely used anti-inflammatory drugs: the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Celecoxib, and the corticosteroid Dexamethasone. This document is intended for researchers, scientists, and professionals in drug development, offering a data-driven benchmark of this compound's potential.
Executive Summary
This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory cascade. Its parent compound, Nortrachelogenin, has been shown to modulate inflammatory responses by down-regulating the expression of inducible nitric oxide synthase (iNOS) and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), and subsequently reducing the production of NO, prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1). Mechanistically, Nortrachelogenin appears to exert its effect on iNOS through a post-transcriptional mechanism, promoting its degradation via the proteasome pathway.
This guide collates available quantitative data to benchmark this compound and Nortrachelogenin against Ibuprofen, Celecoxib, and Dexamethasone across key anti-inflammatory assays. While direct comparative studies under identical experimental conditions are limited, the compiled data provides valuable insights into the relative potency of these compounds.
Data Presentation: Comparative Anti-Inflammatory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) of this compound, Nortrachelogenin, and established anti-inflammatory drugs on key inflammatory markers. It is crucial to note that the experimental conditions, such as cell lines and stimuli, may vary between studies, impacting direct comparability.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulus | IC50 / EC50 |
| This compound | RAW 264.7 | LPS + IFN-γ | 48.6 µM |
| Nortrachelogenin | J774 | LPS | Not explicitly reported, but significant inhibition observed |
| Ibuprofen | Rat Primary Cerebellar Glial Cells | LPS + IFN-γ | ~0.76 mM (for iNOS activity) |
| Celecoxib | RAW 264.7 | LPS | Significant inhibition at 20 µM (in combination with DHA) |
| Dexamethasone | J774 | LPS | Dose-dependent inhibition (0.1-10 µM) |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Stimulus | IC50 / EC50 |
| Nortrachelogenin | J774 | LPS | 17 µM |
| Ibuprofen | Rat Primary Cerebellar Glial Cells | LPS + IFN-γ | 0.86 mM |
| Celecoxib | RAW 264.7 | LPS | Significant inhibition at 20 µM (in combination with DHA) |
| Dexamethasone | Not typically evaluated for direct PGE2 inhibition | - |
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | Stimulus | IC50 / EC50 |
| Nortrachelogenin | IL-6 | J774 | LPS | 25 µM |
| Nortrachelogenin | MCP-1 | J774 | LPS | 7 µM |
| Ibuprofen | Not widely reported in these specific assays | - | - | - |
| Celecoxib | IL-6 | RAW 264.7 | LPS | Significant inhibition at 20 µM (in combination with DHA) |
| Dexamethasone | TNF-α, IL-6 | Various | LPS | Potent inhibitor |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standardized protocols for key in vitro anti-inflammatory assays.
Protocol 1: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol determines the effect of a test compound on the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Plating: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or established drugs (Ibuprofen, Celecoxib, Dexamethasone) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells. Include a vehicle control (cells with media only) and a positive control (cells with LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a standard curve generated with known concentrations of sodium nitrite. Determine the IC50 value of the test compound.
Protocol 2: Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Prepare human recombinant COX-2 enzyme and arachidonic acid (substrate) solutions according to the manufacturer's instructions (e.g., commercially available COX inhibitor screening kits).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing reaction buffer, heme, and the COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of the test compound or a known COX-2 inhibitor (e.g., Celecoxib) to the wells. Include a control with no inhibitor.
-
Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Detection: Measure the product formation (e.g., Prostaglandin G2 or PGF2α) using a suitable detection method, such as colorimetric or fluorometric analysis, as per the kit's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 3: Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA
This protocol quantifies the levels of TNF-α and IL-6 secreted by macrophages.
-
Cell Culture, Treatment, and Stimulation: Follow steps 1-5 of the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at a low speed to pellet the cells and collect the supernatant.
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage of inhibition and the IC50 value for the test compound.
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes involved in inflammation and the experimental procedures used for evaluation, the following diagrams are provided in DOT language for use with Graphviz.
Inflammatory Signaling Pathways
The anti-inflammatory effects of many compounds, including Nortrachelogenin, are mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
A Head-to-Head Comparison of Dibenzylbutyrolactone Lignans and Their Synthetic Analogs in Nitric Oxide Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally occurring dibenzylbutyrolactone lignan (B3055560), Bis-5,5-Nortrachelogenin, and its structurally related analogs, focusing on their efficacy in inhibiting nitric oxide (NO) production. Due to the limited availability of public data on synthetic analogs of this compound, this comparison has been broadened to include well-studied, structurally similar dibenzylbutyrolactone lignans (B1203133) such as Arctigenin and Matairesinol, along with their synthetic derivatives. This approach allows for a meaningful analysis of structure-activity relationships within this class of compounds concerning their anti-inflammatory properties.
The primary biological activity assessed is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells, a standard in vitro model for screening anti-inflammatory agents. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation, and its inhibition is a key therapeutic target.
Quantitative Comparison of Nitric Oxide (NO) Inhibition
The following table summarizes the available quantitative data on the inhibitory effects of various dibenzylbutyrolactone lignans and their synthetic analogs on NO production in LPS-stimulated RAW 264.7 cells. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Description | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| This compound | Natural dibenzylbutyrolactone lignan | RAW 264.7 | 48.6 | [Not Publicly Available] |
| Arctigenin | Natural dibenzylbutyrolactone lignan | RAW 264.7 | < 0.01 | [1] |
| Demethyltraxillagenin | A related dibenzylbutyrolactone lignan | RAW 264.7 | ~ 50 | [1] |
| Compound 10h (LCA derivative) | Synthetic derivative of a dibenzylbutane lignan | RAW 264.7 | Strong inhibition at 20 µM | [2] |
| Matairesinol | Natural dibenzylbutyrolactone lignan | Microglia | Concentration-dependent inhibition |
Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocols
A detailed methodology for the key experiments cited is provided below to ensure reproducibility and facilitate further research.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Cells
This assay quantifies the amount of nitrite (B80452), a stable and oxidized product of NO, in the cell culture medium using the Griess reagent.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds.
-
After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce iNOS expression and NO production.
-
The plates are incubated for another 24 hours.
-
After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
-
Cell Viability Assay: To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay (e.g., MTT or resazurin (B115843) assay) is performed in parallel.
Signaling Pathway and Experimental Workflow Visualizations
Inhibition of the NF-κB Signaling Pathway by Dibenzylbutyrolactone Lignans
Many dibenzylbutyrolactone lignans, including arctigenin, exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a central regulator of inflammatory gene expression, including the gene for inducible nitric oxide synthase (iNOS).
Caption: Simplified NF-κB signaling pathway and the inhibitory action of lignans.
Experimental Workflow for Screening NO Inhibitors
The following diagram illustrates the typical workflow for identifying and characterizing compounds that inhibit nitric oxide production.
References
- 1. Potent inhibition of lipopolysaccharide-inducible nitric oxide synthase expression by dibenzylbutyrolactone lignans through inhibition of I-kappaBalpha phosphorylation and of p65 nuclear translocation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
